5-(Bromomethyl)-2,1,3-benzoxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFLTNYWUEROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370812 | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-31-3 | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-(Bromomethyl)-2,1,3-benzoxadiazole from 4-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(bromomethyl)-2,1,3-benzoxadiazole, a key intermediate in the development of fluorescent probes and pharmacologically active compounds, starting from 4-methyl-2-nitroaniline.
Introduction
This compound is a versatile bifunctional molecule featuring a highly fluorescent benzoxadiazole (benzofurazan) core and a reactive bromomethyl group. The benzoxadiazole moiety imparts favorable photophysical properties, including environmental sensitivity, making it a valuable fluorophore in the design of molecular probes. The bromomethyl group serves as a convenient handle for covalent attachment to various nucleophiles, such as thiols and amines, enabling the labeling of biomolecules like proteins and peptides for visualization and tracking in biological systems. Its derivatives are also explored in medicinal chemistry for their potential therapeutic activities.
This document outlines a robust two-step synthetic pathway commencing with the commercially available 4-methyl-2-nitroaniline. The synthesis involves the initial formation of the 2,1,3-benzoxadiazole ring system, followed by the selective bromination of the methyl group.
Synthetic Pathway Overview
The synthesis of this compound from 4-methyl-2-nitroaniline is typically achieved in two sequential steps:
Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole This step involves the reductive cyclization of 4-methyl-2-nitroaniline to form the benzoxadiazole ring. A common method proceeds through a two-stage process: the formation of 5-methyl-2,1,3-benzoxadiazole N-oxide, followed by its deoxygenation.
Step 2: Bromination of 5-Methyl-2,1,3-benzoxadiazole The intermediate, 5-methyl-2,1,3-benzoxadiazole, is then subjected to a free-radical bromination, typically a Wohl-Ziegler reaction, to selectively introduce a bromine atom onto the methyl group, yielding the final product.
Unveiling the Solvent-Dependent Photophysical Behavior of 5-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent probe with significant potential in biochemical and analytical applications. The benzoxadiazole scaffold is a valuable component in the design of functional molecules due to its unique electronic and photophysical properties.[1] Derivatives of benzoxadiazole often exhibit strong fluorescence with large Stokes shifts, a desirable characteristic for bioimaging applications as it minimizes self-quenching and reduces background interference.[1] This document details the influence of solvent environments on its spectral characteristics and provides comprehensive experimental protocols for characterization. Given the limited availability of a complete public dataset for this compound, we will present data for a closely related analogue, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), to illustrate the expected solvatochromic behavior.
Core Photophysical Properties: A Solvatochromic Investigation
The fluorescence properties of benzoxadiazole derivatives are highly sensitive to the surrounding solvent polarity. This phenomenon, known as solvatochromism, can provide valuable insights into the electronic structure of the molecule and its interactions with the local environment.
Data Presentation: Photophysical Properties of a Benzoxadiazole Analogue in Various Solvents
The following table summarizes the key photophysical parameters for 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) in a range of solvents with varying polarities. These values provide a representative example of the solvatochromic shifts expected for this compound.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Water | 80.1 | 389 | 513 | 6487 |
| Methanol | 32.7 | 385 | 495 | 6115 |
| Ethanol | 24.6 | 386 | 492 | 5882 |
| Acetone | 20.7 | 389 | 491 | 5495 |
| Acetonitrile | 37.5 | 389 | 493 | 5581 |
| N,N-Dimethylformamide (DMF) | 36.7 | 393 | 493 | 5291 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 397 | 502 | 5459 |
Data extracted from a study on 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and is intended to be illustrative for the target compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of photophysical properties. The following sections outline the standard experimental protocols.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) of the fluorophore in different solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in each solvent of interest at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions in the corresponding solvent to obtain concentrations ranging from 1 to 10 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the sample solutions from 200 to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_abs). The absorbance at this wavelength should ideally be between 0.1 and 1.0 to ensure linearity.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence intensity of the fluorophore in different solvents.
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for the absorption measurements (absorbance at λ_abs < 0.1 to minimize inner filter effects).
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the determined λ_abs for each solvent.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 400 - 800 nm).
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Fluorescence Quantum Yield (Φ_f) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology: The comparative method (Williams et al.) is commonly employed.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For benzoxadiazoles, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Fluorescein in 0.1 M NaOH (Φ_f = 0.95) are common choices.
-
Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measurement:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of events.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Mandatory Visualizations
Experimental Workflow
References
5-(Bromomethyl)-2,1,3-benzoxadiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent labeling reagent with applications in biochemical and analytical research. This document details its chemical properties, and while specific experimental protocols for its synthesis and use are not widely published, this guide provides generalized procedures based on similar compounds.
Core Chemical Properties
This compound, also known as 5-bromomethylbenzofurazan, is a heterocyclic compound featuring a benzoxadiazole core with a reactive bromomethyl group. This functional group makes it a valuable tool for covalent labeling of biomolecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32863-31-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Melting Point | 77 °C | |
| Boiling Point (Predicted) | 283.5 ± 32.0 °C | |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C |
Synthesis
Experimental Protocols: Fluorescent Labeling
The primary application of this compound is as a fluorescent labeling reagent. Its electrophilic bromomethyl group reacts with nucleophilic residues on biomolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues, forming a stable covalent bond. This property allows for the fluorescent tagging of proteins, peptides, and nucleic acids for visualization and analysis in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[3]
While a specific protocol for this reagent is not available, the following generalized procedure for labeling proteins with a similar amine-reactive fluorescent dye can be adapted.
General Protocol for Protein Labeling:
-
Protein Preparation: Dissolve the purified protein in a suitable buffer with a slightly alkaline pH (e.g., 50 mM sodium borate buffer, pH 8.0-9.5) to ensure the target amine groups are deprotonated and thus more nucleophilic.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the stock solution of the fluorescent reagent to the protein solution in a controlled manner, typically with a molar excess of the dye to the protein. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature. Reaction times can range from minutes to hours.
-
Purification: Remove the unreacted fluorescent dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its specific excitation maximum.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with cellular signaling pathways. The primary use of this compound is as a tool for fluorescently tagging and visualizing other molecules of interest.
However, the broader class of benzoxadiazole derivatives has been investigated for various biological activities, suggesting potential for this scaffold in drug discovery. Some derivatives have been shown to:
-
Inhibit enzymes: Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often involved in drug resistance in cancer cells. This inhibition can lead to the dissociation of the JNK-GSTP1-1 complex, triggering apoptosis.
-
Modulate signaling pathways: While not directly demonstrated for this compound, other heterocyclic compounds are known to perturb key cellular signaling pathways implicated in cancer, such as the NF-κB, MAPK, Wnt, and Akt pathways.
Further research is required to determine if this compound itself possesses any intrinsic biological activity or if it can be used as a probe to specifically investigate particular signaling events.
Logical Workflow for Fluorescent Labeling Experiment
The following diagram illustrates a typical workflow for a fluorescent labeling experiment using a reagent like this compound.
References
In-Depth Technical Guide: Spectral Characteristics of 5-(Bromomethyl)-2,1,3-benzoxadiazole Excitation and Emission
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable fluorogenic reagent widely employed in biomedical research and drug development for the fluorescent labeling of biomolecules. Its utility stems from the reactivity of the bromomethyl group towards nucleophiles, particularly thiols and amines, leading to the formation of a stable, fluorescent adduct. This guide provides a comprehensive overview of the spectral characteristics of this compound upon conjugation, with a focus on its excitation and emission properties. Detailed experimental protocols for labeling and spectroscopic analysis are provided, alongside visualizations of the reaction mechanism and experimental workflows to facilitate a deeper understanding of its application.
Introduction
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is the core of a class of environmentally sensitive fluorophores. This compound is a derivative that acts as a fluorogenic probe, meaning it is weakly fluorescent until it reacts with a target molecule. The bromomethyl group serves as a reactive handle for covalent modification of nucleophilic residues in proteins, peptides, and other biomolecules, such as the thiol group of cysteine or the amine groups of lysine and N-terminal residues.[1][2] This covalent attachment results in a significant enhancement of fluorescence, providing a robust method for detection and quantification.[2] Understanding the spectral properties of the resulting conjugate is crucial for its effective use in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2]
Reaction Mechanism and Spectral Properties
This compound reacts with thiols, such as the side chain of cysteine, via a nucleophilic substitution reaction to form a stable thioether bond.[1] This reaction is the basis for its use as a thiol-reactive fluorescent probe.
Caption: Reaction of this compound with a thiol.
Upon reaction, the electronic properties of the benzoxadiazole ring are altered, leading to a significant increase in the fluorescence quantum yield. The resulting thioether adduct exhibits distinct excitation and emission spectra. While specific data for the 5-(bromomethyl) derivative is sparse, data from structurally similar 4-substituted-7-nitro-2,1,3-benzoxadiazole (NBD) adducts provide a reliable approximation.
Quantitative Spectral Data
The following table summarizes the key photophysical properties of the cysteine adduct of a 5-(halomethyl)-2,1,3-benzoxadiazole analog. These values are representative and can be used as a guide for experimental design.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~380 - 470 nm | The exact maximum can be solvent-dependent. |
| Emission Maximum (λem) | ~520 - 550 nm | Exhibits a large Stokes shift.[1] |
| Molar Extinction Coefficient (ε) | Not widely reported | Expected to be in the range of other NBD derivatives. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Significantly increases upon conjugation. |
| Fluorescence Lifetime (τ) | ~5 - 10 ns | Dependent on the local environment of the fluorophore.[3] |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol outlines a general procedure for the fluorescent labeling of a protein containing accessible cysteine residues.
Caption: Workflow for fluorescently labeling a protein.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or buffer exchange chromatography.
-
Fluorophore Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add the fluorophore stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
Purification: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the benzoxadiazole adduct (approximately 470 nm).
Measurement of Excitation and Emission Spectra
Instrumentation:
-
A calibrated spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescently labeled protein in a suitable buffer (e.g., PBS) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 530 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).
-
The resulting spectrum will show the relative efficiency of different excitation wavelengths.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 470 nm).
-
Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).
-
The resulting spectrum will show the fluorescence emission profile of the labeled protein.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.
Materials:
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
Procedure:
-
Prepare a series of dilutions of both the sample and the standard of known concentrations.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is in the linear range (typically < 0.1).
-
Measure the fluorescence emission spectrum of each solution on the spectrofluorometer, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Signaling Pathways and Applications
The primary application of this compound is as a fluorescent labeling reagent for the detection and quantification of biomolecules containing thiol or amine groups.
References
Stability and Storage of 5-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorescent labeling reagent, 5-(Bromomethyl)-2,1,3-benzoxadiazole. Due to the reactive nature of its bromomethyl group, proper handling and storage are critical to ensure its integrity and performance in experimental applications. This document outlines the known stability profile, potential degradation pathways, and general protocols for its use.
Core Stability and Storage Recommendations
Proper storage is paramount to prevent the degradation of this compound. The primary recommended storage condition is at -20°C in a dry, sealed container to minimize hydrolysis and other potential degradation reactions.[1] For related compounds, general advice includes storage in a cool, dry, and well-ventilated area with the container tightly closed.[2]
Key Handling and Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Dry, Sealed Container | Prevents hydrolysis from atmospheric moisture.[1] |
| Light Exposure | Protect from Light | Benzoxadiazole derivatives can be photosensitive, and UV light may cause homolytic cleavage of the C-Br bond.[3] |
| Incompatible Materials | Avoid Bases and Reducing Agents | The compound is susceptible to reaction with bases and reducing agents.[4] |
Chemical Stability and Degradation Pathways
The stability of this compound is significantly influenced by its chemical environment. The presence of the reactive bromomethyl group and the benzoxadiazole ring system dictates its susceptibility to various degradation pathways.
Summary of Environmental Stability:
| Environment | Stability | Likely Degradation Products |
| Acidic (Aqueous) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, products of ring opening.[3] |
| Neutral (Aqueous) | Low to Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole.[3] |
| Basic (Aqueous) | Low | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole and other products.[3] |
| Protic Solvents | Varies | Solvolysis products, e.g., 5-(Hydroxymethyl)-2,1,3-benzoxadiazole in the presence of water.[3] |
| UV Light | Low | Benzylic radical leading to various secondary reaction products.[3] |
The primary degradation pathways are hydrolysis of the bromomethyl group and potential cleavage of the benzoxadiazole ring under harsh acidic conditions.
Experimental Protocols
While specific stability-indicating assay protocols for this compound are not detailed in the literature, a general approach using High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.
General Protocol for Stability Assessment by HPLC:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile or DMSO).
-
Forced Degradation Studies:
-
Hydrolytic: Incubate aliquots of the stock solution with aqueous solutions at different pH values (e.g., pH 2, 7, and 10) and temperatures (e.g., 4°C, 25°C, 40°C).
-
Photolytic: Expose a solution of the compound to a controlled UV light source.
-
-
Time-Point Analysis: At various time points, withdraw samples, quench any reaction if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
General Protocol for Fluorescent Labeling of Proteins:
This compound is a reactive probe used for fluorescently labeling biomolecules containing nucleophilic groups such as amines (e.g., lysine residues) and thiols (e.g., cysteine residues).
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer. The pH of the buffer should be considered based on the target nucleophile (e.g., pH 7.5-8.5 for labeling amines).
-
Prepare Reagent Stock Solution: Dissolve this compound in an anhydrous polar aprotic solvent like DMSO or DMF immediately before use.
-
Labeling Reaction: Add a molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction mixture at room temperature or 4°C, protected from light, for a sufficient time (e.g., 1-4 hours).
-
Purification: Remove the unreacted probe from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the benzoxadiazole fluorophore at its absorption maximum.
Safety Precautions
This compound is classified as a corrosive material.[4] It is essential to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.[2][4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
References
An In-depth Technical Guide to the Reaction of 5-(Bromomethyl)-2,1,3-benzoxadiazole with Thiols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical reaction between 5-(bromomethyl)-2,1,3-benzoxadiazole and thiols. This reaction is of significant interest in the fields of biochemistry, cell biology, and drug development due to its utility in the fluorescent labeling and detection of thiol-containing molecules such as peptides, proteins, and the antioxidant glutathione. The core of this reaction is a nucleophilic substitution, resulting in the formation of a stable thioether bond. This document details the underlying reaction mechanism, provides generalized experimental protocols, and discusses the spectroscopic properties of the resulting adducts. While specific quantitative kinetic and yield data for the reaction of this compound with various thiols are not extensively available in the public domain, this guide consolidates the known principles and methodologies from related compounds to provide a robust framework for researchers.
Core Reaction Mechanism
The reaction between this compound and a thiol (R-SH) is classified as a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:
-
Thiolate Anion Formation: The reactivity of a thiol is highly dependent on the concentration of its conjugate base, the thiolate anion (R-S⁻). The formation of the thiolate is favored under slightly basic conditions, as the equilibrium shifts towards deprotonation of the thiol group. The pKa of the thiol group in cysteine is approximately 8.5. Therefore, maintaining a pH between 7.5 and 8.5 is crucial for enhancing the nucleophilicity of the thiol.
-
Nucleophilic Attack: The electron-rich thiolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of the this compound. The electron-withdrawing nature of the benzoxadiazole ring system further enhances the electrophilicity of the benzylic carbon.
-
Transition State and Product Formation: The reaction proceeds through a trigonal bipyramidal transition state where the thiolate is forming a new bond to the carbon, and the bromide ion is simultaneously breaking its bond. The bromide ion is a good leaving group, facilitating the forward reaction. The final product is a stable S-substituted thioether, S-(2,1,3-benzoxadiazol-5-ylmethyl)-thiol, which is fluorescent.
Quantitative Data Summary
For context, the following table provides a general overview of the expected outcomes based on the reactivity of similar thiol-reactive probes.
| Thiol Substrate | Expected Reactivity | Potential Yield | Key Considerations |
| Cysteine | High | > 90% | pH-dependent; potential for side reactions at other nucleophilic sites if not controlled. |
| Glutathione | High | > 90% | A key intracellular antioxidant, often used as a model thiol. |
| N-acetylcysteine | High | > 90% | Commonly used as a thiol source in experimental settings. |
| Protein Cysteines | Variable | Dependent on accessibility | Steric hindrance and the local microenvironment of the cysteine residue can significantly impact reactivity. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the reaction of this compound with thiols. These protocols are based on established procedures for similar thiol-reactive fluorescent probes.
General Protocol for Labeling a Purified Thiol-Containing Peptide
This protocol describes the steps for conjugating this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., with a single cysteine residue)
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the peptide: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the labeling reagent: Dissolve this compound in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.
-
Initiate the labeling reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate: Separate the labeled peptide from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1% TFA in water).
-
Analyze the product: Confirm the successful conjugation and assess the purity of the labeled peptide using reverse-phase HPLC and mass spectrometry.
Characterization of Thiol Adducts
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV-Vis detector at the absorbance maximum of the benzoxadiazole chromophore (approximately 340-350 nm) and a fluorescence detector.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the thiol adduct. The expected mass will be the sum of the molecular weight of the thiol-containing molecule and the molecular weight of the 2,1,3-benzoxadiazol-5-ylmethyl group, minus the mass of a hydrogen atom.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the adduct. Key signals to identify include the methylene protons of the newly formed thioether linkage and the aromatic protons of the benzoxadiazole ring.
Visualization of Logical Relationships
Conclusion
The reaction of this compound with thiols provides a reliable method for the fluorescent labeling of a wide range of biologically important molecules. The underlying SN2 mechanism is well-understood, and the resulting thioether bond offers high stability. While specific quantitative data for this particular reagent are sparse in the literature, the principles outlined in this guide, derived from similar thiol-reactive probes, offer a solid foundation for the successful design and execution of experiments. Researchers are encouraged to optimize reaction conditions, such as pH and reagent stoichiometry, for their specific thiol of interest to achieve maximal yields and specificity. The analytical techniques described herein will be essential for the characterization and validation of the resulting fluorescently labeled products.
References
An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and other potential degradation pathways of 5-(bromomethyl)-2,1,3-benzoxadiazole, a versatile fluorescent labeling reagent. Understanding the stability of this compound is critical for its effective use in various scientific applications, including bioimaging and as a building block in medicinal chemistry. This document outlines the primary degradation mechanisms, offers detailed experimental protocols for stability testing, and presents data in a structured format for ease of comparison.
Core Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the bromomethyl group. This reaction is a nucleophilic substitution where water acts as the nucleophile, displacing the bromide ion to form 5-(hydroxymethyl)-2,1,3-benzoxadiazole. The reactivity of the bromomethyl group is analogous to that of benzylic bromides, which are known to be susceptible to solvolysis.
The rate of this hydrolysis is significantly influenced by pH. Under neutral to basic conditions, the reaction is expected to proceed readily. In acidic conditions, the hydrolysis of the bromomethyl group still occurs, but a competing degradation pathway involving the benzoxadiazole ring itself may become more prominent.
Key Degradation Products:
-
5-(hydroxymethyl)-2,1,3-benzoxadiazole: The primary product of hydrolysis.
-
Products of benzoxadiazole ring opening: More likely to form under strong acidic conditions.
The following diagram illustrates the primary hydrolysis pathway.
Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Product(s) | Hypothetical Half-life (t½) at 25°C |
| pH 2 (0.01 M HCl) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, Ring-opened products | 12 - 24 hours |
| pH 7 (Phosphate Buffer) | Low to Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole | 4 - 8 hours |
| pH 10 (Carbonate Buffer) | Low | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole | < 1 hour |
| Aqueous Methanol (50/50) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, 5-(Methoxymethyl)-2,1,3-benzoxadiazole | 8 - 16 hours |
Other Potential Degradation Pathways
Besides hydrolysis, other environmental factors can contribute to the degradation of this compound. These include photodegradation and reaction with other nucleophiles present in a system.
Photodegradation
Benzoxadiazole derivatives are known to be photosensitive. Upon exposure to light, particularly UV radiation, the carbon-bromine bond in the bromomethyl group may undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in a variety of secondary reactions, such as dimerization, oxidation, or reaction with solvent molecules, leading to a complex mixture of degradation products.
Experimental Protocols
To quantitatively assess the stability of this compound, a series of forced degradation studies should be performed. The following protocols provide a framework for these investigations.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate one sample at room temperature (25°C) and another at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 60°C.
-
Analyze samples at various time points by dissolving in acetonitrile and diluting for HPLC analysis.
-
The following diagram outlines the experimental workflow for the forced degradation studies.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV/DAD at the λmax of this compound |
LC-MS/MS Method for Degradant Identification
Objective: To identify the chemical structures of the degradation products.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for structural elucidation) |
| Collision Energy | Ramped to obtain fragmentation spectra |
Conclusion
The primary degradation pathway for this compound is hydrolysis of the bromomethyl group, which is accelerated under basic conditions. Acidic conditions may promote both hydrolysis and degradation of the benzoxadiazole ring. Photodegradation is also a potential concern. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing stability-indicating analytical methods. A thorough understanding of these degradation pathways is essential for ensuring the accurate and reliable application of this important chemical probe in research and development.
5-(Bromomethyl)-2,1,3-benzoxadiazole: A Comprehensive Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 5-(bromomethyl)benzofurazan, is a versatile fluorogenic reagent that has garnered significant attention in the fields of biochemistry, analytical chemistry, and medicinal chemistry. Its utility stems from the reactive bromomethyl group, which allows for covalent labeling of various biomolecules, and the inherent fluorescence of the 2,1,3-benzoxadiazole (benzofurazan) core. This technical guide provides an in-depth review of the applications of this compound, with a focus on its use as a fluorescent probe, supported by experimental protocols and quantitative data.
Core Applications
The primary application of this compound lies in its ability to act as a derivatizing agent for fluorescently tagging molecules of interest. The electrophilic carbon of the bromomethyl group readily reacts with nucleophiles, particularly thiols and amines, forming stable thioether or amine linkages. This property makes it an invaluable tool for the sensitive detection and quantification of biomolecules such as peptides, proteins, and amino acids.
Fluorescent Labeling of Thiols and Amines
The reaction of this compound with thiol-containing compounds, such as the amino acid cysteine, and amine-containing compounds, like the side chain of lysine, results in the formation of highly fluorescent adducts. This derivatization is widely employed in analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection to achieve low detection limits for these analytes.[1][2]
Quantitative Data
The photophysical properties of 2,1,3-benzoxadiazole derivatives are crucial for their application as fluorescent probes. While specific data for direct conjugates of this compound with amino acids are not extensively reported in a consolidated format, studies on related benzofurazan derivatives provide valuable insights into their expected fluorescent characteristics.
| Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 2,1,3-Benzoxadiazole-π-conjugated systems | ~419 | ~494-498 | ~75-79 | ~0.5 | [1][3] |
| Thiol adducts of benzofurazan reagents (general) | ~385-388 | ~515 | ~127-130 | Not specified | [2][4] |
| Amine adducts of benzofurazan reagents (general) | Not specified | Not specified | Not specified | Not specified |
Note: The data presented is for structurally related compounds and should be considered as an estimation for the conjugates of this compound. Experimental determination of these parameters for specific conjugates is highly recommended.
Experimental Protocols
General Protocol for Derivatization of Peptides for HPLC Analysis
This protocol is a generalized procedure based on the derivatization of peptides with similar bromomethyl-containing fluorescent reagents and should be optimized for specific applications.[4]
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M Borate buffer, pH 9.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Solution Preparation: Prepare a 10 mM stock solution of this compound in ACN. This solution should be prepared fresh.
-
Derivatization Reaction:
-
To 100 µL of the peptide solution, add a 10-fold molar excess of the this compound stock solution.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes in the dark.
-
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.
-
HPLC Analysis:
-
Inject an appropriate volume of the reaction mixture onto the C18 column.
-
Use a suitable gradient of ACN and water (both containing 0.1% TFA) to separate the labeled peptide.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the benzoxadiazole adduct (e.g., λex ~ 385 nm, λem ~ 515 nm, to be determined experimentally).
-
Monitor the elution profile and quantify the labeled peptide based on the peak area.
-
Logical Workflow for Fluorescent Labeling and Analysis
The following diagram illustrates the general workflow for the application of this compound in fluorescent labeling and subsequent analysis.
Synthesis of the 2,1,3-Benzoxadiazole Core
The synthesis of the 2,1,3-benzoxadiazole scaffold is a key step in the preparation of this compound. A common method involves the cyclization of 2-nitroaniline.
A typical synthesis involves the reaction of 2-nitroaniline with sodium hypochlorite to form 2,1,3-benzoxadiazole-1-oxide, which is then reduced, for example with triphenylphosphine, to yield the 2,1,3-benzoxadiazole core.[3] The bromomethyl group is subsequently introduced, often via radical bromination of the corresponding methyl-substituted benzoxadiazole.
Conclusion and Future Perspectives
This compound is a valuable tool for researchers in various scientific disciplines. Its ability to fluorescently label biomolecules with high sensitivity makes it particularly useful for analytical applications. While this guide provides a comprehensive overview, further research is needed to fully characterize the photophysical properties of its specific conjugates with various amino acids and other biomolecules. The development of new benzoxadiazole derivatives with enhanced quantum yields, larger Stokes shifts, and tailored reactivity will undoubtedly expand the scope of their applications in areas such as high-throughput screening, cellular imaging, and diagnostics.
References
An In-depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent labeling reagent utilized in biochemical and analytical applications. The following sections detail the known hazards, proper handling procedures, personal protective equipment, and emergency measures associated with this compound.
Hazard Identification and Classification
Summary of Hazards:
| Hazard Statement | Classification |
| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation, Category 1 |
| May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 |
| Harmful if swallowed. | Acute Toxicity, Oral (Assumed based on structural alerts) |
| Harmful if inhaled. | Acute Toxicity, Inhalation (Assumed based on structural alerts) |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 32863-31-3[1][2][3][4] |
| Molecular Formula | C₇H₅BrN₂O[2][3] |
| Molecular Weight | 213.03 g/mol [2][3][5] |
| Appearance | Solid |
| Storage Temperature | -20°C, dry, sealed[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep in a cool place, with a recommended storage temperature of -20°C.[5]
-
Store locked up.[1]
-
Keep away from incompatible materials such as bases and reducing agents.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |
First-Aid Measures
In the event of exposure to this compound, immediate medical attention is required.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[1] |
Accidental Release and Disposal
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Experimental Protocols: Fluorescent Labeling of Proteins
This compound is primarily used as a fluorescent labeling reagent for biomolecules such as proteins and peptides.[5] The bromomethyl group reacts with nucleophilic residues on the protein, primarily the thiol group of cysteine residues, to form a stable thioether bond.
Materials:
-
This compound
-
Protein of interest with accessible cysteine residues
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent like DTT or β-mercaptoethanol to react with any unreacted dye.
-
Purification: Remove the excess, unreacted dye from the labeled protein using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye and using their respective extinction coefficients.
Below is a diagram illustrating the general workflow for protein labeling.
Caption: General Workflow for Protein Labeling.
Signaling Pathways and Logical Relationships
Currently, there is no scientific literature available that describes the direct involvement of this compound in modulating specific cellular signaling pathways. Its primary role is as a fluorescent probe for the detection and visualization of biomolecules. The logical relationship of its application is depicted in the workflow diagram above. The reaction mechanism involves the nucleophilic attack of a protein's thiol group on the electrophilic bromomethyl group of the benzoxadiazole derivative.
Below is a diagram illustrating the chemical reaction for labeling a cysteine residue.
Caption: Labeling reaction with a cysteine residue.
References
- 1. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. 5-(Bromomethyl)-2,1,3-benzothiadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 5-(Bromomethyl)-2,1,3-benzothiadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. This reagent is particularly useful for introducing a fluorescent tag into proteins, enabling their detection and characterization in various biological assays. The core of this molecule is the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold, a fluorophore known for its sensitivity to the local environment. This property makes it a valuable tool for studying protein conformation, binding events, and dynamics.[1][2] The bromomethyl group acts as a reactive handle, readily forming stable thioether or amine linkages with nucleophilic residues on the protein surface, primarily targeting cysteine and lysine residues.
This document provides a detailed protocol for the labeling of proteins with this compound, including reagent preparation, reaction conditions, purification of the labeled protein, and characterization.
Physicochemical and Fluorescent Properties
The 2,1,3-benzoxadiazole (NBD) moiety is a small, environmentally sensitive fluorophore.[1][2] Its fluorescence quantum yield is typically low in aqueous solutions but increases significantly in more hydrophobic environments, such as the interior of a protein or when bound to a target.[2] This property can be exploited to generate "turn-on" fluorescent signals upon protein binding or conformational changes.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference/Note |
| Molecular Weight | 213.03 g/mol | |
| Formula | C₇H₅BrN₂O | |
| Excitation Maximum (λex) | ~465 - 490 nm | Based on data for NBD-cysteine adducts.[3] |
| Emission Maximum (λem) | ~530 - 560 nm | Highly dependent on the local environment.[1][2] |
| Reactive Group | Bromomethyl | Alkylating agent |
| Target Residues | Cysteine (thiol), Lysine (amine) | Primary targets are nucleophilic side chains. |
| Storage | -20°C, protected from light and moisture |
Experimental Protocols
This section details the step-by-step procedure for labeling proteins with this compound. The protocol is optimized for targeting cysteine residues, which often allows for more site-specific labeling due to their lower abundance compared to lysine residues.
Materials and Reagents
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
-
Storage buffer for the labeled protein
Protocol 1: Labeling of Cysteine Residues
1. Protein Preparation and Reduction of Disulfide Bonds:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for labeling, add a reducing agent. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the labeling reagent. Use a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed after reduction and before the addition of the labeling reagent, for example, by using a desalting column.
2. Preparation of the Labeling Reagent Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.
4. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial labeling reagent concentration.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (gel filtration) or dialysis.
-
For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein, which will elute first.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against the storage buffer with several buffer changes.
Characterization of the Labeled Protein
1. Determination of Protein Concentration:
-
The concentration of the labeled protein can be determined by measuring the absorbance at 280 nm. However, the contribution of the attached fluorophore to the absorbance at 280 nm should be taken into account for accurate measurements.
2. Calculation of the Degree of Labeling (DOL):
The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at its maximum absorbance wavelength (A_max, approximately 470 nm for NBD adducts) and at 280 nm (A_280).
-
The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the fluorophore at its A_max.
-
CF is a correction factor (A_280 of the free dye / A_max of the free dye).
-
Table 2: Recommended Reaction Parameters (Starting Points)
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | For optimal reaction with cysteine residues and to minimize reaction with amines. |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for overnight reactions or for sensitive proteins. |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | Optimal time should be determined empirically. |
| Molar Excess of Dye | 10 - 20 fold | Titration is recommended to find the optimal ratio for the specific protein. |
| Protein Concentration | 1 - 10 mg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Chemical Reaction Signaling Pathway
Caption: Reaction of this compound with a cysteine residue.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Cysteine in Cell Lysates using 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in various physiological and pathological processes, including protein structure, enzymatic catalysis, and cellular redox homeostasis.[1] Dysregulation of cysteine levels has been implicated in numerous diseases, making its accurate quantification in biological samples, such as cell lysates, crucial for research and drug development.[2] 5-(Bromomethyl)-2,1,3-benzoxadiazole is a fluorogenic probe that can be utilized for the sensitive and selective quantification of cysteine. This reagent reacts with the thiol group of cysteine, resulting in a fluorescent product that can be measured to determine cysteine concentrations. This document provides detailed application notes and protocols for the use of this compound in quantifying cysteine in cell lysates.
Principle of the Assay
The quantification of cysteine using this compound is based on a nucleophilic substitution reaction. The thiol group (-SH) of cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the non-fluorescent this compound molecule. This reaction results in the formation of a stable, fluorescent thioether conjugate. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of cysteine in the sample, allowing for quantitative analysis. A related compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), operates on a similar principle of nucleophilic substitution for thiol detection.[3][4]
Reaction Mechanism
The proposed reaction mechanism involves the nucleophilic attack of the cysteine thiolate anion on the bromomethyl group of this compound, leading to the displacement of the bromide ion and the formation of a fluorescent S-substituted benzoxadiazole derivative.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols with 5-(Bromomethyl)-2,1,3-benzoxadiazole for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight (LMW) thiols, such as glutathione, cysteine, and homocysteine, are crucial molecules involved in numerous physiological and pathological processes, including redox homeostasis, detoxification, and cellular signaling. Their accurate quantification in biological matrices is therefore of significant interest in biomedical research and drug development. This document provides a detailed protocol for the derivatization of LMW thiols with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a fluorogenic reagent, enabling their sensitive detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
The derivatization reaction is based on the nucleophilic substitution of the bromine atom in BBD by the thiol group, forming a stable, highly fluorescent thioether adduct. This pre-column derivatization enhances the sensitivity and selectivity of the analysis, allowing for the quantification of LMW thiols at low concentrations in complex biological samples.
Chemical Derivatization Pathway
The derivatization of a low molecular weight thiol (R-SH) with this compound (BBD) proceeds via a nucleophilic substitution reaction. The thiol, in its thiolate form (R-S⁻), acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the BBD molecule. This results in the formation of a stable, fluorescent thioether derivative and the displacement of a bromide ion. The reaction is typically carried out under basic conditions to facilitate the formation of the more reactive thiolate anion.
Caption: Chemical derivatization of a low molecular weight thiol with BBD.
Experimental Protocols
Materials and Reagents
-
Low Molecular Weight Thiol Standards: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), N-acetylcysteine (NAC).
-
Derivatizing Reagent: this compound (BBD).
-
Buffer: Borate buffer (50 mM, pH 9.5).
-
Reducing Agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: Hydrochloric acid (HCl, 1 M).
-
HPLC Grade Solvents: Acetonitrile, Methanol, Water.
-
Mobile Phase Additives: Formic acid or trifluoroacetic acid (TFA).
-
Sample Preparation Reagents: Trichloroacetic acid (TCA) or metaphosphoric acid (MPA) for protein precipitation.
Preparation of Solutions
-
Thiol Standard Stock Solutions (1 mM): Dissolve an appropriate amount of each thiol standard in 0.1 M HCl to prevent oxidation. Store at -20°C. Prepare fresh working standards by diluting the stock solutions in water.
-
BBD Derivatizing Solution (10 mM): Dissolve an appropriate amount of BBD in acetonitrile. This solution should be prepared fresh and protected from light.
-
Borate Buffer (50 mM, pH 9.5): Prepare a 50 mM solution of sodium borate and adjust the pH to 9.5 with NaOH or HCl.
-
TCEP Solution (10 mg/mL, if needed): Dissolve TCEP in water. Prepare fresh.
Sample Preparation (from Biological Matrices)
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer on ice.
-
Protein Precipitation: Add an equal volume of cold 10% (w/v) TCA or MPA to the homogenate.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the LMW thiols.
Derivatization Protocol
-
Sample Aliquot: In a microcentrifuge tube, add 50 µL of the prepared standard or sample supernatant.
-
pH Adjustment: Add 50 µL of 50 mM borate buffer (pH 9.5).
-
(Optional) Reduction of Disulfides: If total thiol content is to be measured, add 5 µL of TCEP solution and incubate for 10 minutes at room temperature.
-
Derivatization Reaction: Add 100 µL of the 10 mM BBD solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
HPLC-Fluorescence Detection Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10-30% B
-
5-15 min: 30-70% B
-
15-17 min: 70-10% B
-
17-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~380 nm (typical for benzoxadiazole adducts)
-
Emission Wavelength (λem): ~515 nm (typical for benzoxadiazole adducts)
-
Note: Optimal wavelengths should be determined experimentally for BBD-thiol adducts.
-
Experimental Workflow
References
Application Notes and Protocols for 5-(Bromomethyl)-2,1,3-benzoxadiazole as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable fluorescent labeling reagent for a wide range of applications in microscopy and biochemical analysis.[1] Its utility lies in the reactive bromomethyl group, which allows for covalent attachment to nucleophilic functional groups such as thiols (e.g., in cysteine residues of proteins) and amines.[1][2] The 2,1,3-benzoxadiazole (also known as benzofurazan) core is an intrinsically fluorescent moiety, and its derivatives are known for their sensitivity to the local environment, making them useful for probing molecular interactions and localization within cellular compartments.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe in microscopy.
Chemical and Physical Properties
This compound is a solid with a melting point of 77°C.[2] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).
| Property | Value | Reference |
| CAS Number | 32863-31-3 | [4] |
| Molecular Formula | C₇H₅BrN₂O | [4] |
| Molecular Weight | 213.03 g/mol | [4][5] |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
Photophysical Properties
While specific photophysical data for the parent this compound is not extensively documented in readily available literature, the properties of the benzoxadiazole core and its derivatives are well-characterized. Benzoxadiazole derivatives often exhibit fluorescence with large Stokes shifts, which is advantageous in bioimaging as it minimizes self-quenching and reduces background interference.[3] The fluorescence of NBD (7-nitro-2,1,3-benzoxadiazole), a related compound, is highly sensitive to the polarity of its environment.[3] It is important to experimentally determine the optimal excitation and emission wavelengths for the specific conjugate in the experimental buffer system.
| Parameter | Estimated Value/Characteristic | Note |
| Excitation Maximum (λex) | ~430 nm | This is an estimate based on related benzofurazan derivatives.[6] The exact value will depend on the conjugation partner and the local environment. |
| Emission Maximum (λem) | ~520 nm | This is an estimate based on related benzofurazan derivatives.[6] The exact value will depend on the conjugation partner and the local environment. |
| Quantum Yield (Φ) | Variable | The quantum yield of benzoxadiazole derivatives is highly dependent on the solvent and the molecule to which it is conjugated. |
| Molar Extinction Coefficient (ε) | Variable | The molar extinction coefficient will vary depending on the final conjugated molecule. |
Applications in Microscopy
The primary application of this compound in microscopy is the fluorescent labeling of biomolecules to study their localization, trafficking, and interactions within cells.[1]
-
Protein Labeling: The probe readily reacts with cysteine residues, allowing for the specific labeling of proteins. This is useful for tracking protein dynamics, such as movement within cellular compartments or changes in conformation.
-
Peptide Labeling: Similar to proteins, peptides containing cysteine residues can be fluorescently tagged for visualization and quantification.
-
Small Molecule Thiol Detection: The probe can be used to detect and visualize small molecule thiols, such as glutathione (GSH), which play a crucial role in cellular redox homeostasis.[7]
Experimental Protocols
Protocol 1: General Labeling of Proteins with Thiol-Reactive this compound
This protocol provides a general procedure for labeling purified proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Quenching Reagent: DTT or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the probe.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the probe stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Separate the labeled protein from the unreacted probe and quenching reagent using size-exclusion chromatography or dialysis.
Protocol 2: Live-Cell Imaging of Cellular Thiols
This protocol provides a general procedure for labeling and visualizing thiols in live cells. Optimal conditions should be determined empirically for each cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Solution: Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells two to three times with warm live-cell imaging medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the benzoxadiazole fluorophore (e.g., excitation around 430 nm and emission around 520 nm).[6]
Diagrams
Caption: Experimental workflow for labeling purified proteins.
References
- 1. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 2. 32863-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating 5-(Bromomethyl)-2,1,3-benzoxadiazole to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)-7-nitro-2,1,3-benzoxadiazole (NBD-Br), is a fluorescent labeling reagent used to conjugate the environmentally sensitive NBD fluorophore to biomolecules. The bromomethyl group is reactive towards nucleophilic residues in peptides, primarily the thiol group of cysteine and the amino groups of the N-terminus and lysine side chains. This covalent attachment allows for the sensitive detection and characterization of peptides in various biological assays. Labeled peptides are instrumental in studying peptide-protein interactions, enzyme kinetics, cellular uptake, and localization. This document provides detailed protocols for the conjugation of this compound to peptides, their subsequent purification, and characterization.
Data Presentation
The following tables summarize the recommended starting conditions for the conjugation reaction and the typical instrumentation settings for analysis. Optimization may be required for specific peptides.
Table 1: Recommended Reaction Conditions for Peptide Conjugation
| Parameter | Thiol-Reactive Labeling (Cysteine) | Amine-Reactive Labeling (N-terminus, Lysine) |
| Solvent | Dimethylformamide (DMF) or a mixture of Acetonitrile (ACN) and water (1:1 v/v) | DMF or a buffered aqueous solution |
| pH | 7.0 - 7.5 | 8.0 - 9.0 |
| Buffer | 10-100 mM Phosphate, Tris, or HEPES | 100 mM Sodium Bicarbonate or Borate |
| Molar Ratio (Reagent:Peptide) | 10:1 to 20:1 | 10:1 to 40:1 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Reducing Agent (for Cys) | TCEP (Tris(2-carboxyethyl)phosphine), 2-5 fold molar excess (if needed) | Not Applicable |
Table 2: Typical Parameters for Analysis and Purification
| Analysis/Purification Method | Parameter | Typical Setting/Value |
| RP-HPLC Purification | Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | |
| Mobile Phase B | 0.1% Acetonitrile (ACN) with 0.1% TFA | |
| Gradient | 5-95% B over 30 minutes | |
| Detection | 220 nm (peptide bond) and ~478 nm (NBD) | |
| ESI-Mass Spectrometry | Ionization Mode | Positive |
| Mass Analyzer | Orbitrap or Q-TOF | |
| Data Acquisition | MS1 scan to confirm conjugate mass | |
| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~478 nm (in organic solvents) |
| Emission Wavelength (λem) | ~550 nm (in organic solvents, solvent dependent) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue
This protocol details the S-alkylation of a cysteine residue within a peptide.
Materials:
-
Peptide containing at least one cysteine residue
-
This compound
-
Dimethylformamide (DMF)
-
Reaction Buffer: 10-100 mM HEPES, pH 7.0-7.5
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. If the peptide contains disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfides.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF at a concentration of 10 mg/mL. This should be prepared fresh.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. Ensure the final concentration of DMF is below 10% (v/v) to maintain peptide solubility and stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. Protect the reaction from light.
-
Reaction Monitoring: The progress of the reaction can be monitored by RP-HPLC and mass spectrometry of an aliquot of the reaction mixture.
-
Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., DTT or L-cysteine) to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the NBD-conjugated peptide by RP-HPLC using a suitable gradient.[1][2][3][4][5]
-
Characterization: Confirm the mass of the purified conjugate by ESI-MS. The expected mass will be the mass of the peptide plus the mass of the NBD-methyl moiety (approximately 212.0 Da).
Protocol 2: Conjugation of this compound to an Amine Group (N-terminus or Lysine)
This protocol describes the alkylation of primary amines in a peptide.
Materials:
-
Peptide with a free N-terminus or lysine residue
-
This compound
-
Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 8.0-9.0
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in DMF at a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-40 fold molar excess of the labeling reagent stock solution to the peptide solution.[6] The final concentration of DMF should be kept low to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light.[6]
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Purify the NBD-labeled peptide using RP-HPLC.[1][2][3][4][5]
-
Characterization: Verify the molecular weight of the purified NBD-peptide conjugate using ESI-MS.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
Procedure:
-
Acidify the quenched reaction mixture with 10% TFA to a pH of 2-3.
-
Inject the acidified mixture onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A (0.1% TFA in water). A typical gradient is 5-95% B over 30 minutes.[1][2][4][6]
-
Monitor the elution profile at 220 nm for the peptide backbone and at the absorbance maximum of the NBD fluorophore (~478 nm).
-
Collect fractions corresponding to the fluorescently labeled peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by ESI-MS.
-
Pool the pure fractions and lyophilize to obtain the purified NBD-peptide as a powder.
Protocol 4: Characterization of the NBD-Peptide Conjugate
Mass Spectrometry:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Infuse the sample into an ESI-mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical mass of the NBD-peptide conjugate.[7][8][9]
Fluorescence Spectroscopy:
-
Dissolve the NBD-peptide in the buffer or solvent of interest.
-
Measure the fluorescence emission spectrum using an excitation wavelength of approximately 478 nm.[10][11][12]
-
The emission maximum will be around 550 nm, but it is sensitive to the polarity of the environment.[10][11][12][13] A blue shift in the emission maximum can indicate that the NBD moiety is in a more hydrophobic environment.[10][12]
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to peptides.
Signaling Pathway Example: GPCR Activation Monitoring
Fluorescently labeled peptides can be used as probes to study G-protein coupled receptor (GPCR) signaling. For instance, a labeled peptide agonist can be used to monitor receptor binding and internalization.
Caption: Monitoring GPCR activation and internalization using a fluorescently labeled peptide ligand.
References
- 1. bachem.com [bachem.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. renyi.hu [renyi.hu]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thiol-Reactive Labeling of Nucleic Acids with 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent probe used for covalently labeling nucleic acids.[1] This reagent allows for the attachment of a benzoxadiazole fluorophore to thiol-modified oligonucleotides, enabling their detection and characterization in various biological assays. The benzoxadiazole moiety is a small, environmentally sensitive fluorophore, and its spectral properties can provide insights into the local environment of the labeled nucleic acid. This document provides detailed protocols for the preparation of thiol-modified nucleic acids and their subsequent labeling with this compound, along with expected photophysical properties of the resulting conjugates.
Principle of the Method
The labeling strategy involves a two-step process. First, a thiol group is introduced into the nucleic acid, typically at the 5' or 3' terminus, during solid-phase synthesis. Subsequently, the thiol-modified nucleic acid is reacted with this compound. The bromomethyl group of the dye reacts with the sulfhydryl group of the nucleic acid via a nucleophilic substitution reaction, forming a stable thioether bond.
Data Presentation
Table 1: Physicochemical and Photophysical Properties of this compound and its Nucleic Acid Conjugates
| Parameter | This compound | 2,1,3-Benzoxadiazole Labeled Nucleic Acid (Typical) |
| Molecular Weight | 213.03 g/mol | Dependent on nucleic acid length |
| Absorbance Maximum (λmax) | ~419 nm[2] | ~420 - 430 nm |
| Emission Maximum (λem) | Not fluorescent | Bluish-green region (~480 - 520 nm)[2] |
| Extinction Coefficient (ε) | Data not available | Data not available |
| Quantum Yield (Φ) | Not applicable | ~0.5 (in solution, for similar derivatives)[2] |
| Storage Conditions | -20°C, protected from light and moisture[1] | -20°C in a suitable buffer |
Note: The photophysical properties of the labeled nucleic acid are based on data for similar 2,1,3-benzoxadiazole derivatives and may vary depending on the nucleic acid sequence and local environment.
Experimental Protocols
Protocol 1: Preparation of Thiol-Modified Oligonucleotides
This protocol describes the deprotection of a commercially available oligonucleotide synthesized with a 5'- or 3'-thiol modifier.
Materials:
-
Thiol-modified oligonucleotide with a disulfide or trityl protecting group
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Nuclease-free water
-
Size-exclusion chromatography columns (e.g., NAP-5 or NAP-10)
Procedure:
-
Dissolve the Oligonucleotide: Resuspend the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.
-
Prepare Reducing Agent Solution:
-
For DTT: Prepare a 1 M stock solution of DTT in nuclease-free water.
-
For TCEP: Prepare a 0.5 M stock solution of TCEP in nuclease-free water.
-
-
Reduction of the Thiol Group:
-
Add the reducing agent to the oligonucleotide solution to a final concentration of 100 mM DTT or 50 mM TCEP.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification of the Thiolated Oligonucleotide:
-
Remove the excess reducing agent by size-exclusion chromatography (e.g., using a NAP-5 or NAP-10 column) according to the manufacturer's instructions.
-
Elute the oligonucleotide with a suitable buffer for the labeling reaction (e.g., 100 mM sodium phosphate, pH 7.5).
-
-
Quantification: Determine the concentration of the purified thiol-modified oligonucleotide by measuring its absorbance at 260 nm.
Diagram: Workflow for Preparation of Thiol-Modified Oligonucleotide
Caption: Workflow for the deprotection and purification of thiol-modified oligonucleotides.
Protocol 2: Labeling of Thiol-Modified Nucleic Acids with this compound
This protocol provides a general guideline for the labeling reaction. Optimization of reactant concentrations and reaction time may be necessary.
Materials:
-
Purified thiol-modified nucleic acid (from Protocol 1)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Nuclease-free water
-
Purification supplies (e.g., HPLC system with a suitable column, or ethanol precipitation reagents)
Procedure:
-
Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM. Prepare this solution fresh before use and protect it from light.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add the purified thiol-modified nucleic acid to the labeling buffer.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the nucleic acid solution. The optimal ratio should be determined empirically.
-
The final concentration of the nucleic acid should be in the range of 10-100 µM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
-
Purification of the Labeled Nucleic Acid:
-
HPLC Purification (Recommended): Purify the labeled nucleic acid from unreacted dye and byproducts using reverse-phase or anion-exchange HPLC. Monitor the elution profile by absorbance at 260 nm (for the nucleic acid) and at the absorbance maximum of the benzoxadiazole dye (~420 nm).
-
Ethanol Precipitation (Alternative):
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer). Repeat the precipitation if necessary to remove all traces of unreacted dye.
-
-
-
Characterization:
-
Determine the concentration of the labeled nucleic acid by measuring the absorbance at 260 nm.
-
Determine the degree of labeling by measuring the absorbance at the dye's maximum absorbance (~420 nm) and using the Beer-Lambert law (an estimated extinction coefficient for the conjugated dye will be required).
-
Confirm the identity and purity of the labeled nucleic acid by mass spectrometry.
-
Characterize the fluorescence properties (excitation and emission spectra, quantum yield) using a spectrofluorometer.
-
Diagram: Workflow for Labeling Thiol-Modified Nucleic Acid
Caption: Workflow for the fluorescent labeling of thiol-modified nucleic acids.
Signaling Pathways and Logical Relationships
Diagram: Chemical Reaction of Thiol-Reactive Labeling
Caption: Reaction scheme for the covalent labeling of a thiol-modified nucleic acid.
Important Considerations
-
Stability of Thiol-Modified Nucleic Acids: Thiol groups are susceptible to oxidation, leading to the formation of disulfide bonds. It is crucial to handle the deprotected thiol-modified nucleic acid in an oxygen-reduced environment or in the presence of a reducing agent until the labeling reaction is initiated.
-
Purity of Reagents: Use high-quality, anhydrous solvents for preparing the dye stock solution to prevent hydrolysis of the bromomethyl group.
-
pH of the Labeling Reaction: The reaction of bromomethyl groups with thiols is generally efficient at neutral to slightly alkaline pH (7-8).
-
Photostability: Benzoxadiazole dyes can be susceptible to photobleaching. Protect all dye-containing solutions and reaction mixtures from light.
-
Fluorescence Quenching: High labeling densities can lead to fluorescence quenching. The optimal degree of labeling should be determined for each application.
-
Instability of NBD-thiol conjugates: It has been noted that NBD conjugates of thiols can be unstable, potentially leading to the migration of the label to other nucleophilic sites.[3] While this compound is not identical to NBD, this potential instability should be considered and the stability of the final conjugate assessed over time.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of the thiol group | Ensure complete deprotection and removal of the reducing agent before labeling. |
| Oxidation of the thiol group | Handle the deprotected oligonucleotide under inert gas or add fresh reducing agent just before purification. | |
| Hydrolysis of the bromomethyl group on the dye | Prepare the dye stock solution fresh in anhydrous solvent. | |
| Incorrect pH of the labeling buffer | Optimize the pH of the labeling buffer (range 7.0-8.0). | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions | Optimize reaction time and temperature. Ensure purity of starting materials. |
| Degradation of the nucleic acid or dye | Handle reagents and reaction mixtures appropriately (e.g., protect from light, use nuclease-free conditions). | |
| Low Fluorescence Signal | Low labeling efficiency | See above. |
| Fluorescence quenching | Reduce the molar excess of the dye during the labeling reaction. | |
| Incorrect excitation/emission wavelengths | Determine the optimal spectral properties of the labeled nucleic acid. |
References
- 1. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. 用可见光激发的硫醇反应探针2.2节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes: Pre-column Derivatization of Amino Acids with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD-Br)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research and development fields, including proteomics, clinical diagnostics, and pharmaceutical development. Amino acids, the fundamental building blocks of proteins, often lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to attach a labeling agent to the amino acid molecules, thereby enhancing their detectability.
This document provides a detailed protocol and application notes for the pre-column derivatization of amino acids using 5-(bromomethyl)-2,1,3-benzoxadiazole (BBD-Br). While specific literature on BBD-Br is limited, its structural similarity to the well-characterized fluorogenic reagent 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for the development of a robust methodology. BBD-Br is expected to react with the primary and secondary amino groups of amino acids to form highly fluorescent and UV-active derivatives, enabling sensitive quantification.
Principle of Derivatization
The derivatization reaction involves a nucleophilic substitution where the amino group of the amino acid attacks the electrophilic bromomethyl group of BBD-Br. This reaction proceeds under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity. The resulting derivative incorporates the benzoxadiazole moiety, a strong fluorophore, allowing for sensitive detection.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the BBD-Br derivatization method based on data from the analogous reagent, NBD-F. These values should be validated for BBD-Br in specific applications.
| Amino Acid | Linearity Range (µmol/L) | Limit of Detection (LOD) (fmol) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Aspartate | 0.50 - 500 | 2.8 - 20 | 1.8 - 3.2 | 2.4 - 4.7 |
| Glutamate | 0.50 - 500 | 2. |
Quantifying Protein Labeling Efficiency with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a thiol-reactive fluorescent probe, for the covalent labeling of proteins. Detailed protocols for the labeling procedure, purification of the conjugate, and crucially, the quantification of labeling efficiency are presented. These methods are essential for ensuring reproducibility and accuracy in various applications, including fluorescence microscopy, immunoassays, and biophysical studies.
Introduction
This compound (BBD) is a valuable reagent for fluorescently tagging biomolecules. Its bromomethyl group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues, forming a stable thioether bond. This reaction covalently attaches the fluorescent 2,1,3-benzoxadiazole moiety to the protein of interest. The resulting labeled protein can be detected and quantified using fluorescence-based techniques. Accurate determination of the labeling efficiency, expressed as the Degree of Labeling (DOL), is critical for reliable experimental outcomes. Over-labeling can lead to fluorescence quenching and may compromise protein function, while under-labeling results in a weak signal.
Principle of Reaction
The primary mechanism for labeling proteins with BBD is the alkylation of free thiol groups found in cysteine residues. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack by the thiolate anion (deprotonated thiol group) of a cysteine residue. To facilitate this reaction, it is often performed at a slightly alkaline pH to ensure a sufficient population of the more nucleophilic thiolate.
Quantitative Data Summary
While specific quantitative data for the labeling of every protein with BBD is application-dependent and requires empirical determination, the following table provides a template for recording and comparing labeling efficiencies under various conditions. Optimization of these parameters is crucial for achieving the desired Degree of Labeling for a specific protein.
Table 1: Example Data for Quantifying BBD Labeling Efficiency
| Protein | Target Residue(s) | Molar Ratio (BBD:Protein) | Reaction Time (hours) | pH | Temperature (°C) | Degree of Labeling (DOL) (moles of dye/mole of protein) |
| Bovine Serum Albumin (BSA) | Cysteine | 10:1 | 2 | 7.5 | 25 | Hypothetical Value: 0.8 |
| Recombinant Human IgG | Reduced Cysteines | 20:1 | 4 | 8.0 | 4 | Hypothetical Value: 3.5 |
| Enzyme X | Engineered Cysteine | 5:1 | 1 | 7.2 | 25 | Hypothetical Value: 1.1 |
Note: The Degree of Labeling values in this table are for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with BBD. It is recommended to start with small-scale reactions to optimize the conditions.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, HEPES, Borate)
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Phosphate buffer with 1 mM EDTA, pH 7.5 - 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which must then be removed prior to labeling.
-
Prepare BBD Stock Solution: Immediately before use, prepare a 10 mM stock solution of BBD in anhydrous DMF or DMSO. Protect the solution from light.
-
Labeling Reaction:
-
Calculate the required volume of the BBD stock solution to achieve the desired molar excess of dye to protein (a starting point of 10:1 to 20:1 is recommended).
-
Add the BBD stock solution dropwise to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal reaction time and temperature should be determined empirically.
-
-
Purification of the Labeled Protein:
-
Stop the reaction and remove unreacted BBD by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.
-
Elute the labeled protein with the Storage Buffer. The labeled protein will typically be in the first colored fraction to elute.
-
Collect the fractions containing the labeled protein and pool them.
-
Protein Labeling Workflow
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the BBD fluorophore (~419 nm for 2,1,3-benzoxadiazole derivatives).[1][2]
Materials:
-
Purified BBD-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified BBD-labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of BBD, which is approximately 419 nm (A_max).[1][2]
-
If the absorbance is greater than 2.0, dilute the sample with the storage buffer and re-measure. Remember to account for the dilution factor in the calculations.[3][4]
-
-
Calculate the Degree of Labeling (DOL):
The DOL is calculated using the Beer-Lambert law.[5]
Step 1: Calculate the concentration of the protein.
A correction factor (CF) is needed because the BBD dye also absorbs light at 280 nm.[3][6] The CF for a similar fluorophore, FITC, is around 0.3.[6] An exact CF for BBD should be determined experimentally, but 0.3 can be used as an initial estimate.
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at ~419 nm.
-
CF is the correction factor (A₂₈₀ of free dye / A_max of free dye). Use an estimate if the exact value is unknown.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can be calculated from the protein's amino acid sequence.
Step 2: Calculate the concentration of the dye.
Dye Concentration (M) = A_max / ε_dye
Where:
-
A_max is the absorbance of the conjugate at ~419 nm.
-
ε_dye is the molar extinction coefficient of BBD at ~419 nm. For 2,1,3-benzoxadiazole derivatives, this is in the range of 2.7 x 10⁴ to 3.4 x 10⁴ M⁻¹cm⁻¹.[1][2]
Step 3: Calculate the DOL.
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathways and Logical Relationships
The chemical reaction between this compound and a cysteine residue on a protein is a fundamental step in the labeling process.
Reaction of BBD with Cysteine
Conclusion
The protocols and guidelines presented here provide a robust framework for the fluorescent labeling of proteins with this compound and the subsequent quantification of the labeling efficiency. By carefully optimizing the reaction conditions and accurately determining the Degree of Labeling, researchers can ensure the generation of high-quality, reproducible data in their downstream applications. It is imperative to remember that the optimal labeling conditions will be protein-specific and require empirical determination.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: 5-(Bromomethyl)-2,1,3-benzoxadiazole in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(Bromomethyl)-2,1,3-benzoxadiazole as a fluorescent labeling reagent for studying protein-protein interactions (PPIs). The protocols detailed below offer step-by-step guidance for protein labeling and characterization, specifically tailored for researchers in biochemistry, molecular biology, and drug discovery.
Introduction to this compound
This compound is a valuable tool in biochemical and analytical research, primarily utilized as a fluorescent labeling reagent.[1] Its benzoxadiazole core imparts favorable photophysical properties, including strong fluorescence and significant Stokes shifts, which are highly desirable for minimizing background interference in bioimaging.[2] The reagent's bromomethyl group readily reacts with nucleophilic functional groups such as thiols (cysteine residues) and amines (lysine residues and N-termini) in biomolecules, allowing for the covalent attachment of the fluorescent tag to proteins, peptides, and nucleic acids.[1] This characteristic makes it particularly useful for applications in fluorescence microscopy, flow cytometry, and immunoassays.[1]
The unique reactivity of the cysteine sulfhydryl group makes it a prime target for site-specific protein modification.[3][4] By strategically introducing cysteine residues through site-directed mutagenesis, researchers can precisely control the location of the fluorescent label, enabling sophisticated biophysical studies, including the investigation of protein-protein interactions.
Application in Studying Protein-Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and fluorescent labeling is a powerful technique for this purpose.[5][6] this compound can be employed in various assays to monitor PPIs, most notably in Förster Resonance Energy Transfer (FRET) experiments. FRET is a distance-dependent physical process by which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity (typically within 1-10 nm).[7]
By labeling one interacting protein with a donor fluorophore and the other with an acceptor fluorophore (where the benzoxadiazole derivative could serve as either, depending on the paired fluorophore), the formation of the protein complex can be monitored by detecting the FRET signal.
Quantitative Data
The following table summarizes the key photophysical properties of a representative benzoxadiazole-based fluorophore. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~460-480 nm | [2] |
| Emission Wavelength (λem) | ~520-550 nm | [2] |
| Stokes Shift | ~60-90 nm | [2] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Hypothetical |
| Quantum Yield (Φ) | 0.3 - 0.8 (solvent dependent) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine Residue in a Purified Protein
This protocol outlines the steps for covalently labeling a cysteine residue in a protein of interest with this compound.
Materials:
-
This compound
-
Purified protein with an accessible cysteine residue
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. Store protected from light and moisture.
-
Prepare the labeling buffer and ensure it is degassed to minimize oxidation of cysteine residues.
-
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 5-10 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column immediately before labeling.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess of the dye. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted labeling reagent. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
Collect the fractions containing the protein, which can be identified by absorbance at 280 nm and the absorbance of the benzoxadiazole dye (around 470 nm).
-
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
-
Confirm the integrity and activity of the labeled protein using appropriate functional assays.
-
Protocol 2: In Vitro FRET-Based Protein-Protein Interaction Assay
This protocol describes how to use the labeled protein in a FRET-based assay to study its interaction with a binding partner.
Materials:
-
Donor-labeled protein (e.g., Protein A labeled with this compound)
-
Acceptor-labeled protein (e.g., Protein B labeled with a suitable acceptor fluorophore like Cy3 or Alexa Fluor 555)
-
Assay Buffer (optimized for the protein-protein interaction)
-
Fluorometer or plate reader capable of measuring fluorescence emission spectra
Procedure:
-
Preparation of Protein Solutions:
-
Prepare stock solutions of the donor-labeled and acceptor-labeled proteins at known concentrations in the assay buffer.
-
-
FRET Measurement:
-
In a quartz cuvette or a microplate well, add the donor-labeled protein to a fixed final concentration.
-
Measure the fluorescence emission spectrum of the donor by exciting at its maximum excitation wavelength.
-
Titrate increasing concentrations of the acceptor-labeled protein into the solution containing the donor-labeled protein.
-
After each addition of the acceptor, incubate for a sufficient time to allow the protein-protein interaction to reach equilibrium.
-
Measure the fluorescence emission spectrum, exciting at the donor's excitation wavelength.
-
-
Data Analysis:
-
Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor as a function of the acceptor-labeled protein concentration. This indicates FRET is occurring due to the interaction of the two proteins.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the change in donor fluorescence or the FRET efficiency against the concentration of the acceptor-labeled protein to determine the binding affinity (Kd) of the protein-protein interaction.
-
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: FRET mechanism for detecting protein-protein interactions.
References
- 1. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 2. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 5-(Bromomethyl)-2,1,3-benzoxadiazole
Welcome to the technical support center for 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what are its primary applications?
This compound, also known as 5-bromomethylbenzofurazan, is a fluorescent labeling reagent.[1] Its reactive bromomethyl group allows it to covalently attach to nucleophilic groups such as thiols (e.g., in cysteine residues) and amines (e.g., in lysine residues or N-termini of proteins).[1] This property makes it a valuable tool for fluorescently tagging proteins, peptides, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]
Q2: What are the expected spectral properties of BBD-labeled molecules?
While the precise excitation and emission maxima can vary depending on the local environment of the fluorophore, derivatives of the 2,1,3-benzoxadiazole (benzofurazan) core typically exhibit excitation and emission in the blue-green to orange region of the spectrum. For example, amino acid derivatives of similar benzofurazan reagents have shown excitation maxima in the range of 450-470 nm and emission maxima between 530 nm and 600 nm.[2]
Q3: How should I store this compound?
BBD should be stored at -20°C, protected from light and moisture, to prevent degradation of the reactive bromomethyl group. Before opening, the vial should be allowed to warm to room temperature to avoid condensation. Solutions of the dye, typically prepared in an anhydrous solvent like DMSO or DMF, should be made fresh for each experiment to ensure maximum reactivity.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal can be frustrating. This guide will walk you through the most common causes and provide actionable solutions to improve your results.
Problem Area 1: Inefficient Labeling Reaction
The most common reason for a weak signal is that the fluorescent dye has not been successfully conjugated to the target molecule.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction pH | The reactivity of both the bromomethyl group on BBD and the target nucleophiles (thiols and amines) is highly pH-dependent. For labeling thiols (cysteine residues) , a pH range of 7.0-9.0 is generally recommended. While a pH of 6.5 can offer greater selectivity for thiols over amines with some reagents, the bromoacetyl group (similar to the bromomethyl group) has been shown to react effectively with thiols at pH 9.0.[3][4] For labeling amines (lysine residues, N-terminus) , a slightly alkaline pH of 8.0-9.5 is typically used to ensure the amino group is deprotonated and thus more nucleophilic. |
| Incorrect Molar Ratio of Dye to Protein | An insufficient amount of BBD will lead to a low degree of labeling. Conversely, too much dye can cause protein precipitation and increase background fluorescence. A good starting point is a 10- to 20-fold molar excess of BBD to your protein.[5] This should be optimized for your specific protein and application. |
| Low Reactant Concentrations | Labeling reactions are concentration-dependent. Ensure your protein concentration is sufficiently high, typically in the range of 1-10 mg/mL.[5] |
| Presence of Competing Nucleophiles in the Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with BBD. Use buffers such as PBS, HEPES, or borate that are free of these competing nucleophiles. |
| Degraded BBD Reagent | The bromomethyl group is susceptible to hydrolysis. Ensure the reagent has been stored correctly and prepare stock solutions fresh in an anhydrous solvent (e.g., DMSO, DMF). |
| Oxidized Thiols | Cysteine residues can form disulfide bonds and will not be available for labeling. It is crucial to reduce any disulfide bonds in your protein before labeling. TCEP (tris(2-carboxyethyl)phosphine) is a good choice for a reducing agent as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[5] |
Problem Area 2: Issues with the Labeled Conjugate
Even after a successful labeling reaction, you may still observe a low fluorescence signal.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Fluorescence Quenching | The fluorescence of the benzoxadiazole core can be quenched by its local environment. Certain amino acid residues, such as tryptophan, tyrosine, histidine, and methionine, have been shown to quench the fluorescence of some dyes.[6] If your labeling site is near one of these residues, the fluorescence may be diminished. Additionally, some buffer components can act as quenchers. |
| Precipitation of the Labeled Conjugate | Over-labeling can increase the hydrophobicity of a protein, leading to aggregation and precipitation. If you observe precipitation, try reducing the dye-to-protein molar ratio in your next experiment. |
| Photobleaching | Benzoxadiazole derivatives, like most fluorophores, are susceptible to photobleaching (light-induced degradation). Minimize the exposure of your labeled sample to the excitation light source. Use anti-fade reagents in your mounting medium for microscopy applications. |
| Incorrect Instrument Settings | Ensure that the excitation and emission wavelengths on your fluorometer, microscope, or plate reader are set appropriately for the BBD conjugate. Based on related benzofurazan derivatives, a good starting point for excitation is around 450-470 nm, with emission detection between 530-600 nm.[2] These settings should be optimized for your specific conjugate. |
| Low Quantum Yield | The intrinsic brightness of a fluorophore is determined by its quantum yield. While specific data for BBD is not readily available, the fluorescence intensity of benzofurazan derivatives is known to be higher in neutral and acidic solutions compared to alkaline conditions.[1] Consider measuring the fluorescence of your conjugate at different pH values to find the optimal signal. |
Experimental Protocols
General Protocol for Labeling Proteins with BBD
This protocol provides a general framework for labeling proteins with this compound. Optimization will be required for your specific protein of interest.
Materials:
-
Protein of interest
-
This compound (BBD)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5; degassed)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) for cysteine labeling
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature to reduce disulfide bonds.
-
-
BBD Stock Solution Preparation:
-
Immediately before use, dissolve BBD in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the BBD stock solution to achieve a 10- to 20-fold molar excess of dye over protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted BBD and quenching reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
The first colored/fluorescent band to elute will be the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the BBD conjugate (approximately 450-470 nm).
-
Visualizing the Troubleshooting Process
To help guide you through the troubleshooting steps, the following diagrams illustrate the logical workflow and key decision points.
Caption: A troubleshooting workflow for low fluorescence signals with BBD.
Caption: A general experimental workflow for protein labeling with BBD.
References
- 1. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) for fluorescent labeling of biomolecules.
Troubleshooting Guides
This section addresses common issues encountered during BBD labeling experiments.
Issue 1: Low or No Fluorescent Signal
Question: I have performed the labeling reaction, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
Answer:
Low or no fluorescence is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
-
Inefficient Labeling Reaction:
-
Incorrect pH: The reaction of BBD with nucleophilic residues on proteins is highly pH-dependent. Thiol groups on cysteine residues are more reactive at a neutral to slightly alkaline pH, while primary amines on lysine residues require a more alkaline pH for efficient labeling.
-
Suboptimal Temperature: While room temperature is often a good starting point, lower temperatures (4°C) may be necessary to maintain the stability of sensitive proteins, which may require longer incubation times. Conversely, a modest increase in temperature might enhance labeling efficiency for very stable proteins.
-
Incorrect Molar Ratio: An insufficient molar excess of BBD to your protein will result in a low degree of labeling.
-
Reagent Degradation: BBD is susceptible to hydrolysis, especially in aqueous solutions at alkaline pH. Always use freshly prepared BBD solutions.
-
-
Protein-Specific Issues:
-
Lack of Accessible Reactive Residues: The cysteine or lysine residues on your protein of interest may be buried within the protein's three-dimensional structure and inaccessible to BBD.
-
Oxidized Thiols: Cysteine residues can form disulfide bonds, rendering them unreactive towards BBD.
-
-
Post-Labeling and Detection Issues:
-
Fluorescence Quenching: High labeling density can lead to self-quenching of the fluorophore. Additionally, certain buffer components can quench fluorescence.
-
Protein Precipitation: Labeled proteins can sometimes aggregate and precipitate out of solution.
-
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| pH | For cysteine labeling, maintain a pH of 7.0-8.0. For lysine labeling, a pH of 8.5-9.5 is recommended. | Optimizes the nucleophilicity of the target amino acid side chains. |
| Temperature | Start with room temperature (20-25°C). For sensitive proteins, perform the reaction at 4°C with extended incubation time. | Balances reaction kinetics with protein stability. |
| Molar Ratio (BBD:Protein) | Begin with a 10:1 to 20:1 molar ratio. This can be increased up to 50:1 if labeling is inefficient. | A molar excess of the labeling reagent drives the reaction to completion.[1] |
| BBD Solution | Prepare a fresh stock solution of BBD in an anhydrous organic solvent like DMF or DMSO immediately before use. | Minimizes hydrolysis of the reactive bromomethyl group.[2] |
| Reducing Agent | For cysteine labeling, pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). | Reduces disulfide bonds to free up thiol groups for labeling. |
| Denaturation | For inaccessible residues, consider partial denaturation with agents like urea or guanidinium chloride, if compatible with your protein's function. | Exposes buried reactive sites. |
| Purification | Thoroughly remove unreacted BBD and byproducts after the reaction using size-exclusion chromatography or dialysis. | Prevents interference from free dye and potential quenching. |
| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) if targeting lysines, or nucleophiles that can react with BBD. | Prevents unwanted side reactions and ensures specificity. |
Issue 2: High Background Signal
Question: My labeled sample shows high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
Answer:
High background fluorescence often arises from non-specific binding of the fluorescent probe or inadequate removal of excess reagent.
-
Causes of High Background:
-
Non-specific Binding: BBD, being a hydrophobic molecule, can non-covalently associate with proteins or other components in your sample.
-
Excess Unreacted Dye: Insufficient purification after the labeling reaction is a primary cause of high background.
-
Contaminants: Fluorescent impurities in reagents or on labware can contribute to background noise.
-
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| Purification | Use size-exclusion chromatography or extensive dialysis with an appropriate molecular weight cutoff to separate the labeled protein from free BBD. | Efficiently removes small molecule contaminants. |
| Blocking | If analyzing labeled proteins in a cellular context (e.g., immunofluorescence), use a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding. | Reduces hydrophobic interactions of the dye with cellular components. |
| Washing | Increase the number and duration of wash steps after the labeling and staining procedures. | Helps to remove non-covalently bound dye. |
| Reagent Purity | Use high-purity solvents and reagents. | Minimizes fluorescent contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary target residues for BBD labeling?
A1: this compound is primarily a thiol-reactive probe, meaning it preferentially reacts with the sulfhydryl group of cysteine residues.[3] However, at a sufficiently high pH, it can also react with the ε-amino group of lysine residues and the N-terminal α-amino group of the protein.[4]
Q2: Which solvent should I use to prepare the BBD stock solution?
A2: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for preparing the BBD stock solution.[5] These polar aprotic solvents will dissolve BBD and are miscible with the aqueous reaction buffers typically used for protein labeling.
Q3: How can I determine the degree of labeling (DOL)?
A3: The degree of labeling, or the average number of BBD molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of BBD (approximately 330-340 nm). The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and BBD. It is crucial to remove all unbound dye before this measurement.[6]
Q4: Can BBD labeling affect the function of my protein?
A4: Yes, covalent modification with any fluorescent dye has the potential to alter the structure and function of a protein, especially if the labeling occurs at or near an active site or a site involved in protein-protein interactions. It is important to perform a functional assay on the labeled protein to ensure its biological activity is retained.
Q5: My protein does not have any cysteine residues. Can I still label it with BBD?
A5: If your protein lacks accessible cysteine residues, you can attempt to label the lysine residues by increasing the pH of the reaction to 8.5-9.5. Alternatively, if the protein sequence is known and can be modified, site-directed mutagenesis can be used to introduce a cysteine residue at a specific location for targeted labeling.[7]
Experimental Protocols
General Protocol for Labeling a Protein with BBD
This protocol provides a starting point for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (BBD)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 for cysteine labeling; 100 mM sodium carbonate/bicarbonate, pH 9.0 for lysine labeling)
-
(Optional, for cysteine labeling) TCEP (Tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the chosen reaction buffer at a concentration of 1-5 mg/mL.
-
(Optional, for cysteine labeling) If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
-
Prepare the BBD Stock Solution:
-
Immediately before use, dissolve BBD in anhydrous DMF or DMSO to a concentration of 10-20 mM. Protect the solution from light.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the BBD stock solution to achieve the desired molar ratio (e.g., a 20-fold molar excess of BBD over the protein). The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.
-
-
Purification:
-
Remove the unreacted BBD and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, perform extensive dialysis against the storage buffer.
-
The labeled protein is now ready for use. Store at 4°C or -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for protein labeling with BBD.
Caption: Troubleshooting workflow for low or no signal in BBD labeling.
Caption: Generic MAPK signaling pathway for tracking protein translocation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. biotium.com [biotium.com]
- 3. youtube.com [youtube.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Bromomethyl)-2,1,3-benzoxadiazole solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what are its primary applications?
This compound (also known as 5-(bromomethyl)benzofurazan) is a fluorescent labeling reagent.[1] Its core structure consists of a benzene ring fused to an oxadiazole ring, which imparts fluorescence.[2] The key feature is the reactive bromomethyl group, which acts as an excellent electrophilic site, allowing the compound to be easily conjugated to molecules containing nucleophilic groups.[2]
Its primary applications include:
-
Fluorescent Labeling: It reacts with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines to form stable thioether or amine bonds, respectively.[2][3]
-
Biomolecule Detection: Once conjugated to a biomolecule (like a peptide, protein, or nucleic acid), it serves as a fluorescent tag for detection and imaging in various analytical techniques.[3]
-
Fluorescence Microscopy and Flow Cytometry: It is commonly used in imaging applications due to the strong and stable fluorescence signal it provides upon excitation.[3]
Q2: What are the general solubility characteristics of BBD?
BBD is a predominantly hydrophobic molecule. Its benzoxadiazole core is aromatic and nonpolar, leading to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or TRIS buffers. It is, however, readily soluble in polar aprotic organic solvents.
Q3: Why does my BBD precipitate when I add it to my aqueous buffer?
Precipitation occurs when the concentration of BBD exceeds its solubility limit in the final aqueous solution. This typically happens when a concentrated stock solution of BBD (in an organic solvent) is diluted too quickly or into a buffer that cannot support its solubility. The hydrophobic BBD molecules aggregate and fall out of solution.
Q4: How stable is BBD in aqueous solutions?
The stability of BBD in aqueous environments is limited. The bromomethyl group is susceptible to hydrolysis, especially under neutral or basic conditions, which replaces the bromine atom with a hydroxyl group (-OH) to form the corresponding, and often less reactive, 5-(Hydroxymethyl)-2,1,3-benzoxadiazole.[2] This degradation is time and pH-dependent. For this reason, it is critical to prepare fresh working solutions of BBD for each experiment.[4]
Q5: What organic solvents are recommended for making a stock solution?
Anhydrous, amine-free polar aprotic solvents are recommended. The most common choices are:
These solvents can dissolve BBD at high concentrations and are miscible with water. Always use high-purity, anhydrous grade solvents to prevent premature hydrolysis of the reactive bromomethyl group.
Physical and Chemical Properties
This table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | [1][7] |
| Molecular Weight | 213.03 g/mol | [1][2][7] |
| Appearance | Solid | [8] |
| Melting Point | 77 °C | [1] |
| Storage | -20°C, dry and sealed | [3] |
Qualitative Solubility Data
While exact quantitative solubility values in various buffers are not readily published, the following table provides a qualitative guide based on the compound's chemical properties.
| Solvent / Buffer | Qualitative Solubility | Rationale / Notes |
| Water | Very Poor | BBD is a hydrophobic molecule with limited ability to form hydrogen bonds. |
| Aqueous Buffers (PBS, TRIS, HEPES) | Very Poor to Poor | Salts in buffers do little to improve the solubility of nonpolar compounds. |
| DMSO, DMF | High | Recommended solvents for preparing concentrated stock solutions. |
| Ethanol, Methanol | Moderate | Can be used, but may be less effective than DMSO or DMF at high concentrations. |
| Acetonitrile (ACN) | Moderate | Often used as a solvent in reactions involving BBD.[2] |
Troubleshooting Guide: Solubility Issues
Use this guide to diagnose and solve common problems encountered when preparing BBD working solutions.
Problem: Precipitate forms immediately upon adding BBD stock to the aqueous buffer.
| Cause | Solution |
| Final concentration is too high. | The final concentration of BBD in the aqueous buffer exceeds its solubility limit. Decrease the final concentration of BBD in your working solution. |
| Organic solvent percentage is too low. | The amount of organic co-solvent carried over from the stock solution is insufficient to keep the BBD dissolved. Increase the final percentage of the organic co-solvent (e.g., from 1% to 2-5% DMSO or DMF), if your experimental system can tolerate it. |
| Improper mixing technique. | Adding the stock solution directly into the bulk buffer without mixing causes localized high concentrations, leading to precipitation. Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid dispersion. |
| Low temperature of the buffer. | Solubility of many compounds decreases at lower temperatures. Ensure your buffer is at room temperature before adding the BBD stock. |
Problem: The solution is cloudy or turns cloudy over a short period.
| Cause | Solution |
| Slow precipitation. | The concentration is near the saturation point, and the compound is slowly crashing out of solution. Try one of the solutions for immediate precipitation (e.g., lower final concentration, increase co-solvent percentage). |
| Hydrolysis/Degradation. | BBD is hydrolyzing in the aqueous buffer, and the resulting product may have different solubility characteristics.[2] Use the working solution immediately after preparation. Do not store BBD in aqueous buffers. |
Problem: The labeling reaction is inefficient or fails.
| Cause | Solution |
| BBD has precipitated. | The actual concentration of dissolved BBD is much lower than calculated due to precipitation. Visually inspect the solution for precipitate (try centrifuging a sample to check for a pellet). Prepare a fresh, lower-concentration working solution. |
| BBD has hydrolyzed. | The reactive bromomethyl group has been degraded by water, rendering the molecule unable to react with your target.[2] Always prepare the BBD working solution immediately before adding it to your sample. Ensure stock solutions are made in anhydrous solvent. |
| pH of the buffer is not optimal. | Thiol labeling reactions are most efficient at a pH between 7 and 8.5.[5] Below pH 7, the thiol is protonated and less nucleophilic. Above pH 8.5, the risk of hydrolysis of BBD increases significantly. |
Experimental Protocols
Protocol 1: Preparation of a BBD Stock Solution
This protocol describes how to prepare a concentrated stock solution of BBD in an organic solvent.
Materials:
-
This compound (BBD)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials
-
Precision balance and calibrated pipettes
Procedure:
-
Equilibrate the BBD container to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of BBD powder accurately and place it in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the BBD is completely dissolved. Ensure no solid particles are visible.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. A desiccator is recommended for storage.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the critical step of diluting the organic stock solution into your experimental buffer.
Materials:
-
BBD stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.5)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw a single aliquot of the BBD stock solution and bring it to room temperature.
-
Bring your aqueous buffer to room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically ≤1-2%) but sufficient to maintain solubility.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of BBD stock solution slowly and dropwise directly into the buffer.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
Use the freshly prepared working solution immediately. Do not store BBD in aqueous buffers due to its susceptibility to hydrolysis.[2][4]
Visual Guides
References
- 1. 32863-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 3. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. 5-(Bromomethyl)-2,1,3-benzothiadiazole | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Non-Specific Binding of 5-(Bromomethyl)-2,1,3-benzoxadiazole
Introduction
5-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent labeling reagent used in various biochemical and analytical applications.[1][2] It allows for the tagging of peptides, proteins, and nucleic acids for detection in techniques like fluorescence microscopy and flow cytometry.[1] A common challenge encountered with fluorescent probes is non-specific binding, which can lead to high background signals and obscure experimental results. This guide provides troubleshooting strategies and detailed protocols to help you minimize non-specific binding and improve the quality of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent labeling reagent.[1] Its bromomethyl group is reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][3] This reaction forms a stable thioether bond, covalently attaching the fluorescent benzoxadiazole group to the target molecule.
Q2: What causes non-specific binding of this reagent?
A2: Non-specific binding can occur due to several factors:
-
Hydrophobic Interactions: The aromatic benzoxadiazole ring can hydrophobically interact with various surfaces and biomolecules.[4]
-
Ionic Interactions: Charged regions of the probe can interact with oppositely charged areas on proteins or other molecules.[5]
-
High Reagent Concentration: Using an excessive concentration of the labeling reagent increases the likelihood of random, non-specific binding.[6]
-
Insufficient Blocking: Failure to block non-specific binding sites on your sample (e.g., cells, tissues, or membranes) can lead to high background.[6]
-
Inadequate Washing: Insufficient washing after the labeling step may not remove all unbound probe molecules.[6]
Q3: What are the initial steps I should take to reduce non-specific binding?
A3: Start by optimizing your labeling protocol. This includes titrating the concentration of this compound to find the lowest effective concentration. Ensure you have an adequate blocking step before labeling and perform thorough washing steps after labeling.
Troubleshooting Guide
Issue: High Background Fluorescence
High background fluorescence can make it difficult to distinguish your specific signal. Here are some common causes and solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Concentration Too High | Perform a titration experiment to determine the optimal concentration of this compound. | Reduced background while maintaining a strong specific signal. |
| Insufficient Blocking | Optimize your blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[7] | A significant decrease in overall background fluorescence. |
| Inadequate Washing | Increase the number and duration of wash steps. Consider adding a non-ionic detergent like Tween-20 to your wash buffer.[6][8] | Lower background signal across your sample. |
| Hydrophobic Interactions | Include additives in your buffers to disrupt hydrophobic interactions. Low concentrations of a non-ionic surfactant can be effective. | Reduced non-specific binding to hydrophobic surfaces. |
| pH of Buffers | Adjust the pH of your labeling and wash buffers. The charge of biomolecules is pH-dependent, and adjusting it can minimize ionic interactions.[5] | Lower background due to reduced charge-based interactions. |
Issue: Weak Specific Signal
A weak specific signal can be as problematic as high background. Here are some troubleshooting tips:
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Concentration Too Low | If you have over-corrected for high background, you may have reduced the reagent concentration too much. Titrate to find a balance. | A stronger specific signal without a significant increase in background. |
| Suboptimal Reaction Conditions | Thiol-reactive probes work best at a specific pH range (typically 7.0-7.5).[3] Ensure your buffer is within this range. | Improved labeling efficiency and a stronger specific signal. |
| Reduced Thiols | Cysteine residues can form disulfide bonds which are unreactive. Consider a mild reduction step with an agent like TCEP before labeling.[9] | Increased availability of free thiols for labeling, leading to a stronger signal. |
Experimental Protocols
Protocol 1: Titration of this compound
This protocol will help you determine the optimal concentration of the labeling reagent for your experiment.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the stock solution in your labeling buffer. A good starting range is from 0.1 µM to 20 µM.
-
Prepare your samples (e.g., cells on coverslips) and include a negative control (no labeling reagent).
-
Block the samples using your standard blocking protocol.
-
Incubate the samples with the different dilutions of the labeling reagent for a fixed amount of time (e.g., 30 minutes at room temperature), protected from light.
-
Wash the samples thoroughly with your wash buffer.
-
Image the samples using identical settings for all conditions.
-
Analyze the images to determine the concentration that gives the best signal-to-noise ratio.
Protocol 2: Optimization of Blocking and Washing Steps
This protocol will help you find the most effective blocking and washing conditions.
-
Prepare multiple identical samples.
-
Test different blocking agents (e.g., 5% BSA, 10% normal goat serum) and incubation times (e.g., 30 minutes, 60 minutes, 90 minutes).
-
Label all samples with the optimal concentration of this compound determined from Protocol 1.
-
Test different washing procedures. Vary the number of washes (e.g., 3, 5, 7 washes) and the duration of each wash (e.g., 5 minutes, 10 minutes). Consider adding 0.05% Tween-20 to the wash buffer for one set of samples.
-
Image and analyze the samples to identify the combination of blocking and washing that results in the lowest background.
Visual Guides
Caption: A workflow for optimizing the labeling protocol to minimize non-specific binding.
Caption: A decision-making flowchart for troubleshooting high background signals.
References
- 1. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 2. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 3. CoraFluor Thiol Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. oni.bio [oni.bio]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
Technical Support Center: 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Labeling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) as a fluorescent labeling reagent. The focus is on potential side reactions with amino acids other than the intended target, which is typically cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (BBD) in proteins?
A1: The primary target for BBD is the thiol group of cysteine residues. The reaction proceeds via a nucleophilic substitution where the thiolate anion of cysteine attacks the electrophilic bromomethyl group of BBD, forming a stable thioether bond. This reaction is generally rapid and specific under controlled pH conditions.
Q2: Can BBD react with amino acids other than cysteine?
A2: Yes, BBD can react with other nucleophilic amino acid residues, leading to side reactions. The likelihood and rate of these reactions depend on several factors, including the pH of the reaction buffer, temperature, incubation time, and the accessibility of the amino acid side chains on the protein surface. The most common off-target residues are histidine, lysine, and methionine. Aspartate and glutamate can also react, but generally to a lesser extent.
Q3: How can I minimize side reactions during BBD labeling?
A3: To minimize side reactions, it is crucial to optimize your experimental conditions. Key parameters to control include:
-
pH: Perform the labeling reaction at a pH between 7.0 and 7.5.[1] At this pH, the cysteine thiol is sufficiently nucleophilic for efficient labeling, while the reactivity of other nucleophiles like the primary amine of lysine is reduced.
-
Reaction Time: Use the shortest reaction time necessary for sufficient labeling of your target cysteine. Prolonged incubation increases the probability of side reactions.
-
Reagent Concentration: Use the lowest effective concentration of BBD. A molar excess of 10-20 fold of BBD over the protein is a common starting point, but this should be optimized for your specific protein.[1]
-
Temperature: Conduct the reaction at room temperature or on ice to slow down less favorable side reactions.
Troubleshooting Guide
Issue 1: My protein loses activity after labeling with BBD, but the target cysteine is not in the active site.
-
Possible Cause: Off-target modification of a critical amino acid residue. BBD may be reacting with a histidine, lysine, or methionine residue that is essential for the protein's structure or function.
-
Troubleshooting Steps:
-
Analyze the Labeling Specificity: Use mass spectrometry to identify which amino acids have been modified by BBD. This will confirm if off-target labeling has occurred.
-
Optimize Reaction Conditions:
-
Lower the pH of the labeling buffer to below 7.5 to decrease the reactivity of histidine and lysine.
-
Reduce the molar excess of BBD.
-
Decrease the reaction time and/or temperature.
-
-
Use a Scavenger: Consider adding a small molecule scavenger, such as a low concentration of a free amino acid like histidine or lysine, to quench excess BBD and compete with off-target reactions on the protein.
-
Issue 2: Mass spectrometry analysis shows multiple BBD adducts on my protein, indicating non-specific labeling.
-
Possible Cause: The reaction conditions are too harsh, promoting reactions with less nucleophilic amino acids.
-
Troubleshooting Steps:
-
Review and Optimize Reaction Parameters: As detailed above, carefully control the pH, temperature, reaction time, and BBD concentration.
-
Purification: Ensure your protein sample is free of other nucleophilic contaminants.
-
Stepwise Addition: Instead of adding the full amount of BBD at once, try adding it in smaller aliquots over time to maintain a lower instantaneous concentration.
-
Issue 3: I observe unexpected fluorescence in my negative control (protein without cysteines).
-
Possible Cause: BBD is reacting with other nucleophilic residues on the protein surface, such as lysine or histidine.
-
Troubleshooting Steps:
-
Confirm Cysteine Absence: Double-check the sequence of your protein to ensure there are no unexpected cysteine residues.
-
Investigate Off-Target Labeling: Use mass spectrometry to identify the site of modification.
-
Modify Experimental Conditions: Lowering the pH will be particularly effective in reducing the labeling of lysine's primary amine.
-
Data Presentation: Relative Reactivity of Amino Acids with BBD
The following table provides an illustrative summary of the relative reactivity of different nucleophilic amino acid side chains with BBD under different pH conditions. Note that these are generalized trends, and the actual reactivity will depend on the specific protein and the accessibility of the residues.
| Amino Acid | Side Chain Nucleophile | Relative Reactivity at pH 7.0 | Relative Reactivity at pH 8.5 | Notes |
| Cysteine | Thiolate (-S⁻) | +++++ | +++++ | The primary target. The thiol pKa is around 8.3, but it can be lower in specific protein microenvironments, making it reactive at neutral pH. |
| Histidine | Imidazole Ring | ++ | +++ | The imidazole pKa is ~6.0, making it a potent nucleophile at neutral pH. Reactivity increases with pH. |
| Lysine | Primary Amine (-NH₂) | + | +++ | The primary amine pKa is ~10.5. It is largely protonated and non-nucleophilic at neutral pH. Reactivity significantly increases at higher pH. |
| Methionine | Thioether (-S-CH₃) | + | + | Can be oxidized by some reagents, and the sulfur can act as a nucleophile, though it is generally less reactive than cysteine or histidine.[2][3] |
| Aspartate | Carboxylate (-COO⁻) | +/- | + | A weak nucleophile. Reaction is generally slow and requires harsh conditions. |
| Glutamate | Carboxylate (-COO⁻) | +/- | + | Similar to aspartate, it is a weak nucleophile. |
| N-terminus | Alpha-Amine (-NH₂) | + | ++ | The pKa is typically between 7 and 8, making it potentially reactive, especially at slightly alkaline pH. |
(Illustrative data based on general principles of amino acid reactivity.)
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with BBD
-
Protein Preparation: Prepare the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 7.5.[1] The protein concentration should typically be in the range of 1-10 mg/mL.[4] If disulfide bonds are present and need to be labeled, they must first be reduced with a reagent like DTT or TCEP, which must then be removed before adding BBD.[1]
-
BBD Stock Solution: Prepare a stock solution of BBD (e.g., 10-20 mM) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
Labeling Reaction: Add a 10-20 molar excess of the BBD stock solution to the protein solution.[1] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching the Reaction: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or glutathione, to a final concentration of 1-10 mM to consume any unreacted BBD.[1]
-
Purification: Remove excess BBD and the quenching reagent by gel filtration, dialysis, or spin filtration.[1]
-
Analysis: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the incorporated BBD (at its absorbance maximum). Confirm the specificity of labeling using mass spectrometry.
Protocol 2: Analysis of BBD Labeling by Mass Spectrometry
-
Sample Preparation: Take an aliquot of the purified, BBD-labeled protein.
-
Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer.
-
Data Analysis: Search the tandem mass spectrometry (MS/MS) data against the protein sequence, including a variable modification corresponding to the mass of the BBD adduct on all potential amino acid residues (cysteine, histidine, lysine, etc.). The identification of peptides with this modification will pinpoint the sites of BBD labeling.
Visualizations
Caption: Reaction pathways of BBD with amino acids.
Caption: Troubleshooting workflow for BBD labeling.
Caption: Factors influencing BBD side reactions.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine residues as endogenous antioxidants in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Photostability of 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)-Protein Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)-protein conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what is it used for?
A1: this compound (BBD) is a fluorescent labeling reagent. It is primarily used in biochemical and analytical applications to covalently attach a fluorescent tag to biomolecules.[1] Its bromomethyl group readily reacts with nucleophilic functional groups found in proteins, such as the sulfhydryl group of cysteine residues and the amino group of lysine residues, forming a stable thioether or amine linkage, respectively. The benzoxadiazole core of BBD is a fluorophore that emits a strong and stable fluorescence signal upon excitation, making it useful for a variety of detection methods, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2]
Q2: How photostable are BBD-protein conjugates?
A2: While the benzoxadiazole scaffold is known to form the basis of robust fluorophores, specific quantitative photostability data for BBD-protein conjugates, such as photobleaching quantum yields or half-lives under standardized illumination conditions, are not extensively documented in publicly available literature. However, derivatives of 2,1,3-benzoxadiazole are generally considered to have good photostability. The actual photostability of a BBD-protein conjugate will depend on various factors, including the local microenvironment of the attached dye, the intensity of the excitation light, and the duration of exposure. For critical quantitative experiments, it is recommended to determine the photostability of your specific BBD-protein conjugate under your experimental conditions.
Q3: What factors can influence the photostability of my BBD-labeled protein?
A3: Several factors can affect the photostability of your BBD-protein conjugate:
-
Excitation Light Intensity: Higher light intensity leads to a faster rate of photobleaching.[3]
-
Exposure Time: Prolonged exposure to excitation light will increase the extent of photobleaching.
-
Local Environment: The fluorescence properties of benzoxadiazole derivatives can be sensitive to the polarity of their environment.[4][5] The specific location of the BBD molecule on the protein can therefore influence its photostability.
-
Oxygen Concentration: The presence of molecular oxygen can contribute to the photochemical degradation of fluorophores.
-
Degree of Labeling (DOL): Over-labeling a protein with fluorescent dyes can lead to quenching, where the fluorescence intensity is reduced due to interactions between adjacent dye molecules.[6]
Q4: How stable is the linkage between BBD and the protein?
A4: BBD reacts with cysteine residues to form a stable thioether bond. Thioether bonds are generally robust and resistant to cleavage under typical biological conditions.[7] When BBD reacts with lysine residues, it forms an amine linkage, which is also a stable covalent bond.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Inefficient labeling reaction. This could be due to suboptimal pH, insufficient molar excess of BBD, or the presence of interfering substances in the buffer (e.g., primary amines like Tris). | - Ensure the reaction buffer has a pH between 7.5 and 8.5 for targeting cysteine residues. - Use a 10-20 fold molar excess of BBD to protein. - Perform the reaction in a buffer free of primary amines, such as phosphate-buffered saline (PBS). |
| Protein precipitation during labeling. | - This may occur if the protein is not stable at the labeling pH or if the addition of the organic solvent used to dissolve BBD causes precipitation. - Perform a buffer exchange to a suitable reaction buffer before adding BBD. - Add the BBD solution dropwise to the protein solution while gently stirring. | |
| Fluorophore quenching due to over-labeling. | - Determine the Degree of Labeling (DOL) of your conjugate. - Optimize the labeling reaction by reducing the molar excess of BBD or the reaction time. | |
| Fluorescence signal fades quickly during imaging | Photobleaching. | - Reduce the intensity of the excitation light by using neutral density filters. - Minimize the exposure time of the sample to the excitation light. - Use an anti-fade mounting medium if imaging fixed cells. - Determine the photobleaching rate of your conjugate to establish a time window for reliable data acquisition. |
| Environmental sensitivity of the BBD fluorophore. | - The fluorescence of BBD can be quenched in certain microenvironments on the protein. - If possible, try labeling a different site on the protein. | |
| High background fluorescence | Presence of unconjugated BBD. | - Ensure that all unreacted BBD is removed after the labeling reaction by using size-exclusion chromatography or dialysis. |
| Non-specific binding of the labeled protein. | - Include appropriate blocking steps in your experimental protocol (e.g., using bovine serum albumin, BSA). | |
| Inconsistent fluorescence intensity between experiments | Variation in the Degree of Labeling (DOL). | - Carefully control the labeling reaction conditions (reagent concentrations, reaction time, temperature) to ensure reproducible DOL. - Measure the DOL for each batch of labeled protein. |
| Different imaging conditions. | - Ensure that the settings on the fluorescence microscope (e.g., laser power, exposure time, detector gain) are identical for all experiments. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound (BBD)
This protocol describes a general procedure for labeling a protein with BBD, primarily targeting cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer with 1 mM EDTA, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (with appropriate molecular weight cut-off)
-
Spectrophotometer
Procedure:
-
Prepare the Protein:
-
Dissolve or buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free cysteine residues, treat the protein with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.
-
-
Prepare the BBD Stock Solution:
-
Immediately before use, dissolve BBD in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the BBD stock solution to the protein solution.
-
Add the BBD solution dropwise while gently vortexing or stirring the protein solution to prevent precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BBD by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, perform extensive dialysis against the storage buffer.
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified BBD-protein conjugate at 280 nm (for protein concentration) and at the absorbance maximum of BBD (approximately 330-340 nm).
-
Calculate the Degree of Labeling (DOL) as described in Protocol 2.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified BBD-protein conjugate at 280 nm (A280) and at the absorbance maximum of BBD (Amax).
-
-
Calculate Protein and Dye Concentrations:
-
The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This value needs to be determined for BBD.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / εdye where:
-
εdye is the molar extinction coefficient of BBD at its Amax.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Measuring the Photobleaching Half-life (t1/2) of a BBD-Protein Conjugate
This protocol outlines a method to quantify the photostability of your BBD-labeled protein using fluorescence microscopy.
Materials:
-
BBD-labeled protein sample
-
Fluorescence microscope with a suitable filter set for BBD (Excitation ~330-340 nm, Emission ~450-550 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare your sample of BBD-labeled protein as you would for your imaging experiment (e.g., in solution, on a slide, or in cells).
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the labeled protein.
-
Set the microscope parameters (excitation intensity, exposure time, gain) to obtain a good signal-to-noise ratio. It is crucial to keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same ROI. The time interval and total duration of the acquisition will depend on how quickly the fluorescence fades.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region without any labeled protein and subtracting this value from the ROI intensity at each time point.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot. For a more rigorous analysis, the data can be fitted to an exponential decay curve to determine the decay constant.[3][8]
-
Data Presentation
| Parameter | Value | Experimental Conditions |
| Molar Extinction Coefficient (ε) | User-determined | Solvent, pH |
| Fluorescence Quantum Yield (Φ) | User-determined | Solvent, pH |
| Photobleaching Half-life (t1/2) | User-determined | Excitation Wavelength (nm), Excitation Power (mW/cm²), Exposure Time (ms), Imaging Medium |
| Degree of Labeling (DOL) | User-determined |
Visualizations
Caption: Workflow for labeling a protein with BBD.
Caption: Factors influencing the photostability of BBD-protein conjugates.
References
- 1. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 2. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Technical Support Center: Post-Labeling Purification of 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Labeled Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) following conjugation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of BBD-labeled biomolecules.
Issue 1: Low Recovery of Labeled Protein/Peptide After Purification
| Possible Cause | Recommended Solution |
| Non-specific binding to purification media: The benzoxadiazole moiety of BBD can be hydrophobic, leading to interactions with chromatography resins. | For size-exclusion chromatography, use a column with a well-passivated surface. For other chromatographic methods, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. |
| Precipitation of the labeled molecule: Changes in buffer composition or pH during purification can lead to aggregation and precipitation of the labeled protein or peptide. | Ensure the purification buffer is compatible with the labeled molecule's stability. Maintain a pH that is at least one unit away from the isoelectric point (pI) of the protein. If precipitation persists, consider performing purification at a lower temperature (4°C). |
| Adsorption to dialysis membrane: The labeled protein may adhere to the surface of the dialysis tubing, especially with dilute samples. | Use low-protein-binding dialysis membranes. To minimize loss with very dilute samples, consider adding a carrier protein like BSA to the sample before dialysis, if it does not interfere with downstream applications.[1] |
| Incorrect MWCO for dialysis: Using a dialysis membrane with a molecular weight cutoff (MWCO) that is too large can result in the loss of smaller peptides. | Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your labeled molecule. A general rule is to choose an MWCO that is at least half the molecular weight of the molecule of interest. |
Issue 2: Presence of Free BBD in the Final Purified Sample
| Possible Cause | Recommended Solution |
| Inefficient removal by size-exclusion chromatography (SEC): The column bed height or volume may be insufficient for complete separation of the labeled molecule from the small BBD molecule (MW: 213.03 g/mol ).[2][3] | Use a longer SEC column or connect two columns in series to increase the resolution. Ensure the sample volume does not exceed 5% of the total column volume for optimal separation. |
| Incomplete dialysis: The dialysis time may be too short, or the buffer volume may be insufficient to achieve complete removal of the free dye. | Dialyze for a longer period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[4] |
| Co-elution in HPLC: The free dye may have similar retention characteristics to the labeled peptide under the chosen HPLC conditions. | Optimize the HPLC gradient. A shallower gradient of the organic solvent can improve the resolution between the labeled peptide and the free dye. Using a different column chemistry (e.g., C8 instead of C18) may also alter the selectivity. |
| Incomplete quenching of unreacted BBD: If a quenching step is used, it may not have gone to completion, leaving reactive BBD in the mixture. | Ensure the quenching agent (e.g., a primary amine or thiol) is added in sufficient molar excess and allowed to react for an adequate amount of time before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess BBD after a labeling reaction?
A1: The three most common and effective methods for removing excess BBD are size-exclusion chromatography (SEC), dialysis, and high-performance liquid chromatography (HPLC). The choice of method depends on the nature of the labeled molecule (protein vs. peptide), the scale of the reaction, and the required final purity.
Q2: How do I choose the right size-exclusion chromatography column for BBD removal?
A2: For proteins, a column with an exclusion limit that is well above the molecular weight of your protein should be chosen (e.g., Sephadex G-25). This will ensure that the labeled protein elutes in the void volume while the smaller BBD molecule is retained. For smaller peptides, a resin with a smaller pore size may be necessary to achieve good separation.
Q3: What is the recommended molecular weight cutoff (MWCO) for a dialysis membrane to remove free BBD?
A3: Since the molecular weight of BBD is 213.03 g/mol , a dialysis membrane with a low MWCO, such as 1 kDa or 2 kDa, is recommended.[2][3] This will allow the small BBD molecule to pass through while retaining even small labeled peptides.
Q4: Can I quench the unreacted BBD before purification?
A4: Yes, quenching the unreacted BBD can be a beneficial step before purification. The bromomethyl group of BBD is reactive towards nucleophiles.[2] Adding a small molecule containing a primary amine (e.g., Tris or glycine) or a thiol (e.g., dithiothreitol or cysteine) in molar excess will react with and cap any remaining BBD, making it easier to remove during the subsequent purification step.
Q5: How can I assess the purity of my BBD-labeled molecule after purification?
A5: The purity can be assessed using several methods. SDS-PAGE followed by fluorescence imaging of the gel can visualize any remaining free dye. HPLC analysis with both UV-Vis and fluorescence detectors can quantify the amount of labeled product versus free dye. UV-Vis spectroscopy can also be used to determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BBD dye (at its absorbance maximum).
Quantitative Data Summary
The following table summarizes the typical performance of the recommended purification methods for removing excess fluorescent dyes like BBD. The actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Recovery of Labeled Molecule | Purity of Labeled Molecule | Throughput | Key Advantage |
| Size-Exclusion Chromatography (SEC) | > 90% | > 95% | High | Fast and gentle method suitable for proteins. |
| Dialysis | > 85% | > 98% | Low | Simple and effective for complete buffer exchange. |
| High-Performance Liquid Chromatography (HPLC) | > 80% | > 99% | Low to Medium | High resolution, ideal for purifying labeled peptides. |
Experimental Protocols
Protocol 1: Removal of Excess BBD using Size-Exclusion Chromatography (SEC)
-
Column Preparation:
-
Select a size-exclusion column (e.g., Sephadex G-25) with a bed volume at least 10 times the sample volume.
-
Equilibrate the column with at least two column volumes of the desired buffer (e.g., PBS, pH 7.4).
-
-
Sample Application:
-
Apply the labeling reaction mixture to the top of the column. For optimal separation, the sample volume should be between 1% and 5% of the column bed volume.
-
-
Elution:
-
Elute the sample with the equilibration buffer.
-
Collect fractions. The labeled protein will elute first in the void volume, followed by the smaller, unretained BBD molecules.
-
-
Analysis:
-
Monitor the fractions by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of BBD.
-
Pool the fractions containing the purified labeled protein.
-
Protocol 2: Removal of Excess BBD using Dialysis
-
Membrane Preparation:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 1 kDa).
-
Pre-wet the membrane in the dialysis buffer.
-
-
Sample Loading:
-
Load the labeling reaction mixture into the dialysis tubing or cassette and seal securely.
-
-
Dialysis:
-
Immerse the sealed dialysis bag in a beaker containing the dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer at least twice, allowing for at least 4 hours of dialysis after each change. An overnight dialysis step after the final buffer change is recommended for complete removal.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing.
-
Protocol 3: Purification of BBD-Labeled Peptides by HPLC
-
System Preparation:
-
Equilibrate a reverse-phase C18 or C8 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
-
Sample Injection:
-
Inject the labeling reaction mixture onto the column.
-
-
Elution and Fraction Collection:
-
Elute the peptides using a linear gradient of increasing Solvent B. A shallow gradient is recommended for better resolution.
-
Monitor the elution profile using a UV-Vis detector at 220 nm (for peptide bonds) and a fluorescence detector set to the excitation and emission wavelengths of BBD.
-
Collect fractions corresponding to the fluorescently labeled peptide peak.
-
-
Post-Purification:
-
Lyophilize the collected fractions to obtain the purified, labeled peptide.
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Logic for selecting a purification method.
References
Effect of pH on 5-(Bromomethyl)-2,1,3-benzoxadiazole reactivity with thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) for thiol modification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound (BBD) with thiols?
A1: The optimal pH for reacting BBD with thiols is a balance between reaction efficiency and specificity. Generally, a pH range of 7.0-7.5 is recommended for labeling cysteine residues in proteins.[1] In this range, the thiol groups are sufficiently nucleophilic to react with BBD, while minimizing side reactions with other nucleophilic groups like amines.[1] The reactivity of the bromoacetyl group, which is analogous to the bromomethyl group of BBD, is significantly higher at more alkaline pH values (e.g., pH 9.0) and considerably lower at acidic pH (e.g., pH 6.5).[2]
Q2: How does pH affect the reactivity of BBD with thiols?
A2: The reactivity of thiols is highly dependent on pH because the reactive species is the thiolate anion (RS⁻). The concentration of the thiolate anion increases as the pH rises above the pKa of the thiol group. Therefore, increasing the pH will generally increase the rate of the reaction between BBD and a thiol.
Q3: What are the potential side reactions when using BBD at different pH values?
A3: At higher pH values (typically above 8.0), there is an increased risk of side reactions. These include:
-
Reaction with other nucleophiles: Besides thiols, other nucleophilic amino acid side chains, such as the amino group of lysine, can react with BBD at alkaline pH.
-
Hydrolysis of BBD: The bromomethyl group of BBD can undergo hydrolysis, especially at high pH, which will inactivate the reagent.
Q4: Can I use BBD to label thiols at acidic pH?
A4: While the reaction is possible at acidic pH, it will be significantly slower due to the low concentration of the reactive thiolate anion.[2][3] For most applications, labeling at acidic pH is not efficient.
Q5: What is the reaction mechanism between BBD and thiols?
A5: The reaction between BBD and a thiol is a nucleophilic substitution reaction. The nucleophilic thiolate anion attacks the electrophilic carbon of the bromomethyl group on the BBD molecule, displacing the bromide ion and forming a stable thioether bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling of the target thiol | 1. Incorrect pH: The pH of the reaction buffer may be too low, resulting in a low concentration of the reactive thiolate anion. 2. Oxidized thiols: The target thiol may be in its oxidized disulfide form and therefore unreactive. 3. Hydrolyzed BBD: The BBD reagent may have hydrolyzed due to improper storage or high pH of the reaction buffer. 4. Inaccessible thiol: The target thiol in a protein may be buried within the protein structure and not accessible to the BBD reagent. | 1. Optimize pH: Increase the pH of the reaction buffer to a range of 7.0-8.0. Perform a pH titration to find the optimal condition for your specific application. 2. Reduce disulfide bonds: Treat your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. Ensure the reducing agent is removed before adding BBD, as it will compete for the reagent.[4] 3. Use fresh BBD: Prepare a fresh stock solution of BBD in an anhydrous organic solvent like DMF or DMSO immediately before use. 4. Denature the protein: If labeling a protein, consider using a denaturing agent to expose the thiol group. Note that this will result in loss of protein function. |
| Non-specific labeling or background signal | 1. High pH: The reaction pH may be too high, leading to reactions with other nucleophilic residues like amines. 2. Excess BBD: Using a large excess of BBD can lead to non-specific reactions. | 1. Lower the pH: Decrease the reaction pH to the 7.0-7.5 range to improve selectivity for thiols.[1] 2. Optimize BBD concentration: Perform a titration with varying concentrations of BBD to find the lowest effective concentration for your experiment. |
| Precipitation during the labeling reaction | 1. Low protein solubility: The protein may not be stable under the reaction conditions. 2. BBD precipitation: The BBD reagent, dissolved in an organic solvent, may precipitate when added to the aqueous reaction buffer. | 1. Adjust buffer conditions: Optimize the buffer composition, ionic strength, and consider adding stabilizing agents. 2. Control addition of BBD: Add the BBD stock solution dropwise to the protein solution while gently stirring to prevent localized high concentrations and precipitation. |
Data Presentation
Table 1: Effect of pH on the Reaction of BBD with Thiols
| pH Range | Relative Reaction Rate | Specificity for Thiols | Potential Side Reactions | Recommendation |
| < 6.5 | Very Low | High | Minimal | Not recommended for efficient labeling. |
| 6.5 - 7.5 | Moderate to High | High | Low risk of reaction with amines. | Optimal range for most applications , balancing rate and specificity.[1] |
| 7.5 - 8.5 | High | Moderate | Increased risk of reaction with amines and other nucleophiles. | Use with caution; may be suitable for applications where speed is critical and some non-specificity is acceptable. |
| > 8.5 | Very High | Low | High risk of reaction with other nucleophiles and hydrolysis of BBD. | Generally not recommended due to high non-specificity. |
Experimental Protocols
Protocol: Labeling a Cysteine-Containing Peptide with BBD
This protocol provides a general procedure for labeling a peptide containing a free thiol group with BBD.
Materials:
-
Cysteine-containing peptide
-
This compound (BBD)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
BBD Stock Solution Preparation: Immediately before use, dissolve BBD in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the BBD stock solution to the peptide solution. b. It is recommended to add the BBD solution dropwise while gently vortexing the peptide solution to prevent precipitation. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as BBD is a fluorescent molecule.
-
Quenching the Reaction: a. To stop the reaction, add the quenching solution to a final concentration that is in excess of the initial BBD concentration. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Remove the unreacted BBD and quenching reagent by passing the reaction mixture through a size-exclusion column equilibrated with the desired buffer. b. For higher purity, the labeled peptide can be purified using reverse-phase HPLC.
-
Analysis: a. Confirm the labeling by measuring the absorbance and fluorescence of the purified product. b. The degree of labeling can be determined spectrophotometrically.
Mandatory Visualization
Caption: Experimental workflow for labeling thiols with BBD.
Caption: Influence of pH on the BBD-thiol reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with the fluorescent probe 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and how does it label proteins?
This compound (BBD) is a fluorescent labeling reagent used in various biochemical applications.[1][2] Its primary function is to covalently attach its fluorescent benzoxadiazole core to biomolecules.[1][3] This is achieved through the highly reactive bromomethyl group, which is electrophilic and readily reacts with nucleophiles such as the amine groups of lysine residues and the thiol groups of cysteine residues on proteins.[1][3] The small size of the benzoxadiazole fluorophore is advantageous as it is less likely to interfere with the natural function of the biomolecule to which it is attached.[3]
Q2: Why is my protein aggregating after labeling with BBD?
Protein aggregation after fluorescent labeling is a common issue that can be caused by several factors:
-
Increased Hydrophobicity: The addition of a fluorescent dye, which is often hydrophobic, can increase the overall hydrophobicity of the protein's surface. This can lead to the protein molecules associating with each other to minimize their interaction with the aqueous environment, resulting in aggregation.
-
Over-labeling: Attaching too many dye molecules to a single protein can significantly alter its surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the labeling buffer are critical for protein stability.[5] If the conditions are not optimal for your specific protein, it can lead to unfolding and subsequent aggregation. Proteins are generally least soluble at their isoelectric point (pI).[6]
-
High Protein Concentration: Labeling at high protein concentrations increases the proximity of protein molecules, which can promote intermolecular interactions and aggregation.[4][5]
-
Presence of Existing Aggregates: Small amounts of aggregates in the initial protein sample can act as seeds, accelerating the aggregation process during labeling.[1]
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The most straightforward method is to visually check for turbidity or precipitation in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates.[4]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[1][7][8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger species, making it an excellent tool for detecting aggregates.[1][10][11][12][13]
-
Fluorescence Microscopy: Staining with hydrophobic probes like Nile Red can allow for the visualization and characterization of protein aggregates.[14]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity After Labeling
If you observe visible signs of aggregation after your labeling reaction with BBD, follow this troubleshooting workflow:
Troubleshooting workflow for visible protein aggregation.
Issue 2: Soluble Aggregates Detected by SEC or DLS
Even if your sample appears clear, soluble aggregates may be present. Here’s how to address this:
Troubleshooting workflow for soluble protein aggregates.
Data Presentation
Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
| Additive Category | Example Additives | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-20% (w/v) for sugars, 10-50% (v/v) for glycerol | Stabilize protein structure through preferential hydration and exclusion, increasing the energy required for unfolding.[1][15] |
| Amino Acids | Arginine, Glycine | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches and preventing protein-protein interactions.[15][16] |
| Salts | NaCl, KCl | 50-150 mM | Can help to screen electrostatic interactions that may lead to aggregation, but the optimal concentration is protein-dependent.[1] |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | 0.01-0.1% (v/v) | Can prevent surface-induced aggregation and stabilize proteins by interacting with hydrophobic regions.[1][17] |
| Reducing Agents | Dithiothreitol (DTT), TCEP-HCl | 1-5 mM for DTT, 0.1-1 mM for TCEP | Prevent the formation of incorrect disulfide bonds that can lead to aggregation.[1][15] |
Table 2: Recommended Starting Parameters for BBD Labeling
| Parameter | Recommended Starting Condition | Rationale |
| Dye:Protein Molar Ratio | 1:1 to 10:1 | A lower ratio minimizes the risk of over-labeling and subsequent aggregation.[1][18] The optimal ratio should be determined empirically. |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation.[5] |
| pH | 7.0 - 8.5 | BBD reacts with unprotonated amines, so a slightly alkaline pH is generally preferred. However, the optimal pH for your protein's stability should be prioritized. |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the aggregation process, although this may require longer reaction times.[1] |
| Reaction Time | 1 - 4 hours | Should be optimized to achieve sufficient labeling without promoting aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with BBD
-
Prepare Protein Solution: Dissolve your protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-2 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or thiols that could react with the BBD.
-
Prepare BBD Stock Solution: Dissolve BBD in a minimal amount of a compatible organic solvent like DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: While gently stirring, add the desired molar excess of the BBD stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours, protected from light.
-
Purification: Remove unreacted BBD and any aggregates by size exclusion chromatography (e.g., using a desalting column) or dialysis.
Protocol 2: Step-by-Step Guide for SEC Analysis of Labeled Proteins
-
Column and Buffer Selection: Choose a size exclusion chromatography (SEC) column with a fractionation range appropriate for your protein's size. The mobile phase should be a buffer that maintains the stability of your labeled protein (e.g., PBS).
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[1]
-
Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to remove any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.[1]
-
Injection: Inject a small volume of your sample (typically 1-5% of the column volume) onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm (for protein) and at the maximum absorbance wavelength of BBD (around 340-350 nm in a conjugated state).
-
Data Analysis: Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order aggregates. Aggregates will elute before the monomeric protein.
Protocol 3: Detailed DLS Protocol for Aggregation Analysis
-
Sample Preparation: Dilute your labeled protein to a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm filter. Centrifuge the sample at >10,000 x g for 10 minutes.[1]
-
Cuvette Preparation: Ensure the cuvette is scrupulously clean. Rinse it multiple times with filtered water and a solvent like ethanol, then dry it completely with filtered air.[7]
-
Measurement: Transfer the sample to the cuvette, ensuring there are no bubbles. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Collection: Perform multiple measurements to ensure the results are reproducible. The instrument's software will generate a correlation function from the scattered light intensity fluctuations.
-
Data Interpretation: The software will analyze the correlation function to determine the size distribution of particles in your sample. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein. The presence of aggregates will be indicated by additional peaks at larger sizes or an increase in the polydispersity index (PDI).[10]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 3. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 4. 5-Bromo-1,3-dihydro-2,1,3-benzoxadiazole | C6H5BrN2O | CID 154326256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Targeting Protein Misfolding and Aggregation as a Therapeutic Perspective in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Quenching of 5-(Bromomethyl)-2,1,3-benzoxadiazole fluorescence by buffer components
Welcome to the technical support center for 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the fluorescence properties of BBD, with a specific focus on the quenching effects of common buffer components.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what are its primary applications?
This compound (BBD) is a fluorescent labeling reagent. Its benzoxadiazole core imparts desirable photophysical properties, including environmental sensitivity. The bromomethyl group is a reactive moiety that allows for covalent labeling of nucleophilic functional groups such as thiols (cysteine residues) and amines (lysine residues, N-termini of proteins)[1]. This makes BBD a useful tool for introducing a fluorescent reporter into biological molecules for applications in fluorescence microscopy, immunoassays, and probe development[1].
Q2: What is fluorescence quenching and why is it a concern when using BBD?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore[2]. It can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster Resonance Energy Transfer (FRET)[2][3]. Quenching can be a significant issue in fluorescence-based assays as it can lead to reduced signal, loss of sensitivity, and inaccurate quantification. Buffer components can sometimes act as quenchers, leading to unexpected experimental results.
Q3: Can common laboratory buffers like Tris, phosphate, and HEPES quench the fluorescence of BBD?
Yes, certain buffer components have the potential to quench the fluorescence of various fluorophores, and BBD may be susceptible to these effects. The mechanisms can differ:
-
Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine, which can be nucleophilic and potentially react with the bromomethyl group of BBD, leading to a new, less fluorescent adduct. Additionally, amine-containing compounds can act as collisional quenchers[4][5].
-
Phosphate Buffers: While generally considered relatively inert, phosphate ions can in some cases influence the stability and fluorescence of dyes[6][7]. The exact effect on BBD would require empirical testing.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES has been shown to quench the fluorescence of certain dyes, such as BODIPY, through an electron transfer mechanism[2][8]. Given that the benzoxadiazole moiety of BBD is electron-accepting, it is plausible that HEPES could also act as a quencher for BBD.
Q4: How can I determine if my buffer is quenching BBD fluorescence?
The most common method to quantitatively assess fluorescence quenching is by performing a Stern-Volmer analysis. This involves measuring the fluorescence intensity of BBD in the absence (F₀) and presence (F) of increasing concentrations of the potential quencher (the buffer component). A plot of F₀/F versus the quencher concentration, [Q], should yield a straight line if a single quenching mechanism is dominant[3]. The slope of this line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency[3][9].
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no fluorescence signal from BBD-labeled molecule. | 1. Quenching by buffer components. | - Perform a Stern-Volmer analysis to determine if the buffer is quenching the fluorescence. - If quenching is observed, consider switching to an alternative buffer system that is known to be more inert with respect to your fluorophore. - Test a range of pH values for your current buffer, as quenching can be pH-dependent. |
| 2. Degradation of BBD or the BBD-conjugate. | - Ensure proper storage of BBD (protected from light and moisture). - Check the stability of your BBD-labeled molecule in the experimental buffer over time. Some buffers can affect fluorophore stability[6][10]. | |
| 3. Inefficient labeling reaction. | - Verify the pH of your labeling reaction; optimal pH for labeling thiols is typically around 7-8.5. - Ensure the concentration of the nucleophile (e.g., protein) is sufficient. - Avoid buffers containing competing nucleophiles (like Tris) during the labeling step. | |
| Fluorescence intensity decreases over time. | 1. Photobleaching. | - Reduce the intensity and duration of the excitation light. - Use an anti-fade reagent if compatible with your sample. |
| 2. Chemical instability of the BBD-conjugate in the buffer. | - Monitor the fluorescence intensity of the conjugate in the buffer over the time course of your experiment in the absence of excitation light to check for chemical degradation. | |
| High background fluorescence. | 1. Unreacted BBD. | - Ensure complete removal of unreacted BBD after the labeling reaction, for example, by dialysis or size-exclusion chromatography. |
| 2. Autofluorescence from sample or buffer components. | - Measure the fluorescence of a blank sample containing only the buffer and unlabeled molecule. - If the buffer is autofluorescent, consider changing to a different buffer system. |
Quantitative Data on Fluorescence Quenching
| Buffer Component | Fluorophore | Observed Effect | Stern-Volmer Constant (Ksv) | Reference |
| HEPES | BODIPY FL | Significant quenching | 7.78 M⁻¹ (for BODIPY FL-Iso-Chloride) | [2] |
| Tris | FAM-labeled ssDNA | Enhanced fluorescence intensity | Not applicable (enhancement) | [4] |
| Phosphate | Various Dyes | Can affect stability | Not typically reported as a quencher | [6][7] |
Note: The absence of specific data for BBD underscores the importance of empirical validation in your specific experimental system.
Experimental Protocols
Protocol for Determining Buffer-Induced Quenching of BBD Fluorescence (Stern-Volmer Analysis)
This protocol outlines the steps to quantitatively assess the quenching effect of a buffer component on BBD fluorescence.
1. Materials:
- This compound (BBD)
- Inert solvent for BBD stock solution (e.g., DMSO or acetonitrile)
- The buffer to be tested (e.g., Tris, HEPES) at various concentrations
- A non-quenching buffer for control measurements (e.g., a simple saline solution, if compatible)
- Fluorometer
- Cuvettes
2. Procedure:
3. Interpretation:
-
A larger Ksv value indicates a more efficient quencher.
-
An upward curvature in the Stern-Volmer plot may suggest a combination of static and dynamic quenching.
-
A downward curvature can indicate that only a fraction of the fluorophore population is accessible to the quencher.
Visualizations
Caption: Mechanisms of fluorescence quenching.
Caption: Workflow for Stern-Volmer analysis.
References
- 1. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Tris buffer-accelerated ligand exchange rate for instant fluorescence detection of trivalent chromium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Enhanced Monomeric Blue Fluorescent Protein with the High Chemical Stability of the Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol Detection: 5-(Bromomethyl)-2,1,3-benzoxadiazole vs. Monobromobimane
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of thiols is crucial in various fields of research, from understanding cellular redox biology to the development of new pharmaceuticals. This guide provides an objective comparison of two fluorescent probes used for thiol detection: 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and monobromobimane (mBBr). We present a summary of their performance characteristics, detailed experimental protocols, and a discussion of their underlying chemical principles to assist researchers in selecting the optimal reagent for their specific needs.
Principles of Detection
Both this compound and monobromobimane are fluorogenic reagents that are essentially non-fluorescent in their native state. They react with the nucleophilic sulfhydryl group (-SH) of thiols, such as glutathione (GSH) and cysteine residues in proteins, to form stable, highly fluorescent thioether adducts. This reaction forms the basis for their use in quantitative and qualitative thiol analysis.[1] The increase in fluorescence intensity is directly proportional to the concentration of thiols in the sample.
The reaction mechanism for both probes involves a nucleophilic substitution where the thiolate anion (R-S⁻) attacks the electrophilic bromomethyl group, leading to the displacement of the bromide ion and the formation of a fluorescent thioether.
Figure 1: General reaction mechanism of a bromomethyl-containing fluorescent probe with a thiol.
Performance Comparison
The selection of a suitable fluorescent probe depends on several factors, including sensitivity, selectivity, and the specific experimental requirements. The following table summarizes the key performance characteristics of this compound and monobromobimane based on available data. It is important to note that while extensive quantitative data is available for monobromobimane, specific experimental data for this compound is limited in the scientific literature. The properties of BBD are inferred from general statements about benzoxadiazole derivatives and data from structurally similar compounds.
| Feature | This compound (BBD) | Monobromobimane (mBBr) |
| Principle | Fluorometric | Fluorometric |
| Excitation Wavelength | ~380-470 nm (estimated for benzoxadiazole adducts) | ~380-398 nm[1][2] |
| Emission Wavelength | ~510-540 nm (estimated for benzoxadiazole adducts) | ~475-492 nm[1][2] |
| Quantum Yield of Adduct | Data not widely available | Data not widely reported, but adducts are highly fluorescent |
| Reaction pH | Optimal at slightly alkaline pH (inferred) | Optimal around pH 6.5-8.0[1] |
| Reaction Kinetics | Data not widely available | Rapid reaction with thiols[3] |
| Sensitivity | High (inferred from related compounds) | High (up to 400 times more sensitive than Ellman's reagent)[1] |
| Selectivity | Reacts with thiols and other nucleophiles | Highly selective for thiols[3] |
| Cell Permeability | Yes (inferred for benzoxadiazole core) | Yes |
| Stability of Adduct | Stable thioether bond | Stable thioether bond |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for the use of both probes in thiol detection.
Protocol 1: Quantification of Low-Molecular-Weight Thiols (e.g., Glutathione) using Monobromobimane (mBBr)
This protocol is adapted for the quantification of glutathione (GSH) in biological samples such as cell lysates or tissue homogenates.
Materials:
-
Monobromobimane (mBBr) stock solution (e.g., 40 mM in acetonitrile)
-
Glutathione (GSH) standards
-
Reaction buffer (e.g., 50 mM HEPPS, 5 mM DTPA, pH 8.0)
-
Acid solution to stop the reaction (e.g., methanesulfonic acid or acetic acid)
-
Sample (cell lysate, tissue homogenate, etc.)
-
Microplate reader with fluorescence detection or HPLC with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer. If total thiol content is desired, pre-treat the sample with a reducing agent like DTT or TCEP to reduce disulfide bonds. Note that excess reducing agent may need to be removed prior to labeling.
-
Standard Curve Preparation: Prepare a series of GSH standards in the reaction buffer with concentrations ranging from 0 to 100 µM.
-
Labeling Reaction:
-
To a microplate well or microcentrifuge tube, add your sample or GSH standard.
-
Add the reaction buffer.
-
Initiate the reaction by adding the mBBr stock solution to a final concentration of 1-2 mM.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Reaction Termination: Stop the reaction by adding an acid solution to lower the pH.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
HPLC: Inject the sample onto a reverse-phase HPLC column and detect the fluorescent adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the GSH standards against their concentrations. Determine the thiol concentration in your samples by interpolating their fluorescence readings from the standard curve.
Figure 2: Workflow for thiol quantification using monobromobimane.
Protocol 2: General Labeling of Protein Thiols with this compound (BBD)
This is a general protocol for labeling cysteine residues in proteins. Optimization of reaction conditions (e.g., pH, incubation time, and reagent concentration) is recommended for each specific protein.
Materials:
-
This compound (BBD) stock solution (e.g., 10-20 mM in a water-miscible organic solvent like DMSO or DMF)
-
Protein solution in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Quenching reagent (e.g., a low molecular weight thiol like DTT or β-mercaptoethanol)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the excess reducing agent.
-
Labeling Reaction:
-
Add the BBD stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the probe over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: (Optional) Stop the reaction by adding a quenching reagent to consume any unreacted BBD.
-
Purification: Remove the unreacted probe and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.
-
Analysis: The labeled protein can be analyzed by various methods, including fluorescence spectroscopy to determine the degree of labeling, SDS-PAGE with fluorescence imaging, or mass spectrometry.
Discussion and Conclusion
Monobromobimane (mBBr) is a well-established and extensively characterized fluorescent probe for thiol detection. Its high sensitivity, selectivity, and the stability of its fluorescent adducts make it an excellent choice for a wide range of applications, including the quantification of low-molecular-weight thiols in complex biological samples.[3] The availability of detailed protocols and a significant body of literature supporting its use further solidifies its position as a reliable tool for researchers.
This compound (BBD) , while also a thiol-reactive fluorescent probe, is less characterized in the scientific literature for this specific application. Based on the properties of other benzoxadiazole derivatives, it is expected to be a sensitive probe for thiols. However, the lack of specific quantitative data on its reaction kinetics, quantum yield of its thiol adducts, and optimized protocols for various applications presents a challenge for direct comparison. Researchers considering BBD should be prepared to undertake optimization studies to determine the ideal conditions for their specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: 5-(Bromomethyl)-2,1,3-benzoxadiazole vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in protein analysis and characterization, the selection of an appropriate labeling reagent is a critical step. This guide provides an objective comparison of two commonly utilized cysteine-reactive labeling reagents: 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a fluorescent probe, and iodoacetamide, a widely used alkylating agent. This comparison is supported by experimental data to inform the selection of the most suitable reagent for specific research applications.
Introduction to the Labeling Reagents
This compound (BBD) is a fluorogenic reagent employed for the labeling of biomolecules. Its utility stems from the reactivity of the bromomethyl group towards nucleophiles, primarily the thiol groups of cysteine residues, and to a lesser extent, the amino groups of lysine residues. Upon reaction, the benzoxadiazole moiety imparts fluorescence to the labeled protein, enabling its detection and characterization through fluorescence-based techniques. The fluorescence of the benzoxadiazole derivative is often sensitive to the local environment, providing insights into conformational changes and protein interactions.[1][2]
Iodoacetamide is a classic and extensively used alkylating agent for the modification of cysteine residues in proteins.[3] It reacts with the thiol group of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond.[4] This modification is frequently used to block free cysteine residues, preventing the formation of disulfide bonds and for quantitative proteomics studies.[5] While highly reactive towards cysteines, iodoacetamide can exhibit off-target reactivity with other amino acid residues, particularly at alkaline pH.[6]
Mechanism of Protein Labeling
Both BBD and iodoacetamide primarily target the thiol group of cysteine residues through a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon atom of the labeling reagent and displacing the halide leaving group (bromide for BBD and iodide for iodoacetamide).
Performance Comparison
The selection of a labeling reagent is dictated by the specific requirements of the experiment, including the desired speed of reaction, specificity, and the nature of the downstream application.
| Feature | This compound (BBD) | Iodoacetamide |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Type | S_N2 Alkylation | S_N2 Alkylation[4] |
| Reaction pH | Typically neutral to slightly alkaline (pH 7-8.5) | Optimal at slightly alkaline pH (8-9) to favor thiolate formation |
| Reactivity | Expected to be high due to the bromomethyl group. | High, with iodide being an excellent leaving group.[7] |
| Specificity | Primarily targets thiols, but can also react with other nucleophiles like amines (e.g., lysine) at higher pH. | Primarily targets cysteine, but can exhibit off-target reactions with methionine, histidine, lysine, and N-termini at alkaline pH or with excess reagent.[6] |
| Resulting Bond | Stable thioether bond | Stable thioether bond[3] |
| Detection Method | Fluorescence | Mass Spectrometry, Radioactivity (if using radiolabeled iodoacetamide) |
| Key Advantage | Provides a fluorescent signal for direct visualization and quantification. Fluorescence is environmentally sensitive.[1][8] | Well-established, highly efficient for cysteine alkylation.[5] |
| Considerations | Potential for off-target labeling. Photostability of the fluorophore. | Potential for off-target modifications can complicate mass spectrometry analysis.[5] |
Experimental Protocols
Detailed experimental protocols are essential for achieving high labeling efficiency while minimizing off-target reactions.
Protocol for Protein Labeling with this compound (BBD)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., 2-Mercaptoethanol or excess DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Subsequently, remove the reducing agent by size-exclusion chromatography.
-
BBD Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BBD in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the BBD stock solution to the protein solution to achieve a 5- to 20-fold molar excess of BBD over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to react with the excess BBD.
-
Purification: Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BBD fluorophore (at its absorbance maximum, typically around 460-480 nm) and using their respective extinction coefficients.
Protocol for Protein Labeling with Iodoacetamide
This is a standard protocol for the alkylation of cysteine residues.[5]
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Iodoacetamide
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., excess DTT or 2-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Reduction: Reduce the disulfide bonds in the protein by incubating with a 10- to 20-fold molar excess of DTT or TCEP for 1 hour at 37°C.
-
Iodoacetamide Solution Preparation: Prepare a fresh solution of iodoacetamide in a suitable buffer (e.g., the same buffer as the protein) at a concentration of approximately 1 M. Protect the solution from light.
-
Alkylation Reaction: Add the iodoacetamide solution to the reduced protein to a final concentration of 2-5 times the concentration of the reducing agent used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the iodoacetamide.
-
Purification: Remove excess reagents by dialysis or size-exclusion chromatography.
Visualization of Experimental Workflow
A general workflow for protein labeling experiments is outlined below.
Conclusion
Both this compound and iodoacetamide are effective reagents for the modification of cysteine residues in proteins. The choice between them hinges on the specific experimental goals.
Iodoacetamide is a robust and well-characterized reagent ideal for applications requiring efficient and irreversible blocking of cysteine residues, such as in preparation for mass spectrometry-based proteomics. However, careful control of reaction conditions is necessary to minimize off-target modifications.
This compound offers the significant advantage of introducing a fluorescent reporter, enabling direct visualization and quantification of labeled proteins. The environmental sensitivity of its fluorescence can provide valuable information about the protein's local environment and conformational changes. While it is expected to be highly reactive towards cysteines, the potential for off-target labeling should be considered and optimized for each specific application.
Ultimately, the optimal choice of labeling reagent will depend on a careful consideration of the protein of interest, the desired downstream application, and the available analytical instrumentation.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validating Cysteine Specificity: A Comparative Guide to 5-(Bromomethyl)-2,1,3-benzoxadiazole and Alternative Probes
For researchers, scientists, and drug development professionals, the precise covalent labeling of cysteine residues is a cornerstone of contemporary proteomics and drug discovery. The selective modification of these unique thiol-containing amino acids enables the investigation of protein structure, function, and interactions. 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) has emerged as a fluorescent probe for this purpose. This guide provides a comparative analysis of BBD alongside established cysteine-reactive reagents, offering a framework for validating its specificity and performance. Due to the limited availability of direct comparative data for BBD in the public domain, this guide synthesizes information on analogous compounds and established validation protocols to provide a comprehensive methodological resource.
Introduction to Cysteine Labeling
Cysteine's relatively low abundance and the high nucleophilicity of its thiol group make it an attractive target for specific protein modification. A variety of electrophilic reagents have been developed to exploit this reactivity, each with its own set of advantages and disadvantages regarding specificity, reaction kinetics, and stability of the resulting conjugate. The ideal cysteine-labeling reagent should exhibit high reactivity towards thiols under physiological conditions while demonstrating minimal cross-reactivity with other nucleophilic amino acid residues such as lysine, histidine, and methionine.
Comparative Analysis of Cysteine-Reactive Probes
The selection of a labeling reagent is critical and should be guided by the specific experimental requirements. Here, we compare the putative characteristics of this compound with two widely used classes of cysteine-reactive probes: iodoacetamides and maleimides.
| Feature | This compound (BBD) (Putative) | Iodoacetamides (e.g., Iodoacetamide - IAM) | Maleimides (e.g., N-Ethylmaleimide - NEM) |
| Reaction Mechanism | S-alkylation via nucleophilic substitution | S-alkylation via nucleophilic substitution | Michael addition |
| Primary Target | Cysteine thiols | Cysteine thiols | Cysteine thiols |
| Reaction pH | Near-neutral | Neutral to slightly alkaline (pH 7-8.5) | Near-neutral (pH 6.5-7.5) |
| Reaction Speed | Expected to be rapid | Generally slower than maleimides | Rapid |
| Bond Stability | Stable thioether bond | Stable thioether bond | Thioether bond, but the succinimide ring can be prone to hydrolysis |
| Potential Off-Target Reactions | Lysine, Histidine, Methionine (especially at higher pH)[1] | Histidine, Lysine, Methionine (at higher pH and concentrations) | Lysine, Histidine (at pH > 7.5)[2][3] |
| Fluorescence | Intrinsic fluorescence from the benzoxadiazole moiety | Requires conjugation to a fluorophore | Requires conjugation to a fluorophore |
Experimental Protocols for Specificity Validation
Validating the specificity of any labeling reagent is crucial for the accurate interpretation of experimental results. The following protocols provide a framework for assessing the cysteine-specificity of this compound.
Protocol 1: Competitive Labeling with a Model Protein
Objective: To assess the relative reactivity of BBD towards cysteine versus other nucleophilic amino acids in a controlled protein context.
Materials:
-
Model protein with a known number of cysteine, lysine, histidine, and methionine residues (e.g., Bovine Serum Albumin - BSA)
-
This compound (BBD)
-
Iodoacetamide (IAM) as a control cysteine-blocking agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction
-
Mass spectrometer (e.g., Orbitrap) for analysis
Procedure:
-
Protein Preparation: Dissolve the model protein in PBS to a final concentration of 1 mg/mL.
-
Reduction: Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Blocking Control: In a control sample, add a 50-fold molar excess of IAM and incubate for 1 hour at room temperature in the dark to block all accessible cysteine residues.
-
BBD Labeling:
-
To the reduced, unblocked protein, add a 10-fold molar excess of BBD.
-
To the IAM-blocked control, add the same concentration of BBD.
-
-
Incubation: Incubate all samples for 2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a 2-fold excess of a thiol-containing reagent like dithiothreitol (DTT) relative to the initial BBD concentration.
-
Sample Preparation for Mass Spectrometry:
-
Perform a buffer exchange to remove excess reagents.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Search the MS/MS data for peptide modifications corresponding to the mass addition of the BBD adduct on cysteine residues.
-
In the unblocked sample, quantify the extent of cysteine labeling.
-
In the IAM-blocked sample, search for BBD modifications on other amino acids (lysine, histidine, methionine) to identify off-target labeling. The absence of BBD adducts on cysteines in this sample will confirm the effectiveness of the IAM block.
-
Compare the spectral counts or intensities of BBD-labeled non-cysteine peptides to BBD-labeled cysteine peptides in the unblocked sample to estimate the degree of specificity.
Protocol 2: In-gel Fluorescence Visualization of Specificity
Objective: To visually assess the cysteine-specificity of BBD labeling in a complex protein mixture.
Materials:
-
Cell lysate (e.g., from HEK293T cells)
-
This compound (BBD)
-
Iodoacetamide (IAM)
-
N-Ethylmaleimide (NEM)
-
SDS-PAGE gels
-
Fluorescence gel imager
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate in a non-reducing buffer.
-
Competitive Labeling:
-
Sample 1 (BBD only): Treat the lysate with 100 µM BBD.
-
Sample 2 (IAM pre-treatment): Pre-treat the lysate with 1 mM IAM for 30 minutes, then add 100 µM BBD.
-
Sample 3 (NEM pre-treatment): Pre-treat the lysate with 1 mM NEM for 30 minutes, then add 100 µM BBD.
-
-
Incubation: Incubate all samples for 1 hour at room temperature in the dark.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission wavelengths for the benzoxadiazole fluorophore.
Expected Results:
-
Sample 1: A pattern of fluorescent bands representing proteins labeled by BBD.
-
Sample 2 & 3: A significant reduction in the intensity of fluorescent bands compared to Sample 1. This indicates that pre-blocking the cysteine residues with IAM or NEM prevents subsequent labeling by BBD, thus demonstrating that BBD primarily reacts with cysteines.
Visualizing the Workflow and Reaction Mechanisms
To further clarify the experimental logic and chemical reactions, the following diagrams are provided.
Caption: Experimental workflow for validating BBD specificity.
Caption: Reaction mechanisms of BBD and Maleimide with Cysteine.
Conclusion
While this compound presents a potentially valuable tool for fluorescently labeling cysteine residues, rigorous validation of its specificity is essential before its widespread adoption in complex biological systems. The experimental frameworks outlined in this guide, leveraging both mass spectrometry and fluorescence imaging, provide a robust approach to characterizing the reactivity and selectivity of BBD. By comparing its performance against well-established reagents like iodoacetamides and maleimides, researchers can make informed decisions about the most suitable tool for their specific research questions, ultimately leading to more reliable and reproducible data in the fields of proteomics and drug development.
References
- 1. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Reactivity of 5-(Bromomethyl)-2,1,3-benzoxadiazole with Common Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 5-(Bromomethyl)-2,1,3-benzoxadiazole (also known as 4-(bromomethyl)-7-nitro-2,1,3-benzoxadiazole or NBD-Br) with various nucleophiles commonly found in biological systems. Understanding the selectivity of this fluorescent labeling reagent is critical for its effective application in protein modification, drug delivery, and cellular imaging. This document summarizes available quantitative data, provides detailed experimental protocols for assessing cross-reactivity, and offers a comparative overview with alternative reagents.
Introduction to this compound
This compound is a fluorogenic reagent utilized for the derivatization of nucleophilic functional groups.[1] Its core structure, a nitrobenzoxadiazole (NBD) moiety, is weakly fluorescent until it reacts with a nucleophile, leading to a significant increase in fluorescence quantum yield.[2] The primary reactive site is the benzylic bromide, which is susceptible to nucleophilic attack. While primarily employed for targeting thiol groups in cysteine residues, its reactivity extends to other nucleophiles, a factor that must be considered for specific labeling applications.
Reactivity with Nucleophiles: A Comparative Overview
The reactivity of this compound is dictated by the nucleophilicity of the target functional group and the reaction conditions, particularly pH. The primary biological nucleophiles of interest are thiols (cysteine), primary amines (lysine, N-terminus), and to a lesser extent, hydroxyl groups (serine, threonine, tyrosine).
Data Presentation: Reactivity and Spectral Properties
Quantitative data on the reaction kinetics of this compound is limited in the literature. However, extensive studies on the closely related 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) provide valuable insights into the reactivity profile of the NBD fluorophore. The primary difference in reactivity will stem from the leaving group (bromide vs. chloride) and the position of the reactive group on the benzoxadiazole ring. The following tables summarize key parameters for NBD-adducts with various nucleophiles.
| Nucleophile | Relative Reactivity (NBD-Cl) | Optimal pH | Adduct Stability | Reference |
| Thiol (Cysteine) | High | 6.5 - 7.5 | Moderate; potential for migration to amines | [3][4] |
| Primary Amine (Lysine) | Moderate | > 7.5 | High | [3][4] |
| Hydroxyl (Tyrosine) | Low | > 9 | Low | [1] |
| C-Nucleophiles | Reported, but not well-characterized | N/A | N/A |
| Adduct | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| NBD-Thioether | ~467 | ~539 | Moderate | [1] |
| NBD-Amine | ~467 | ~539 | Moderate to High | [1] |
Experimental Protocols
To facilitate the direct comparison of this compound reactivity with different nucleophiles, the following experimental protocols are provided.
Protocol 1: Determination of Relative Reaction Rates
This protocol outlines a method to compare the reaction rates of this compound with N-acetyl-L-cysteine (thiol model), N-acetyl-L-lysine (primary amine model), and N-acetyl-L-tyrosine (hydroxyl model) by monitoring the increase in fluorescence over time.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
N-acetyl-L-lysine
-
N-acetyl-L-tyrosine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-tyrosine in PBS to a final concentration of 100 mM.
-
-
Reaction Setup:
-
In a 96-well microplate, add 180 µL of PBS to each well.
-
Add 10 µL of the respective nucleophile stock solution to triplicate wells for each nucleophile.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each well, resulting in a final concentration of 500 µM for the probe and 5 mM for the nucleophile.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity every 2 minutes for 1 hour at an excitation wavelength of 467 nm and an emission wavelength of 539 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each nucleophile.
-
Determine the initial reaction rate for each nucleophile from the slope of the linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity.
-
Protocol 2: pH-Dependent Selectivity for Thiols vs. Amines
This protocol is designed to assess the influence of pH on the selectivity of this compound for thiols over primary amines.
Materials:
-
Same as Protocol 1
-
Phosphate buffers at pH 6.0, 7.0, 8.0, and 9.0
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1.
-
Reaction Setup:
-
For each pH value, set up reactions in a 96-well plate as described in Protocol 1, using the appropriate pH buffer.
-
Include reactions with both N-acetyl-L-cysteine and N-acetyl-L-lysine at each pH.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rates for both the thiol and the amine at each pH.
-
Determine the selectivity ratio (rate with thiol / rate with amine) at each pH to identify the optimal pH for thiol-selective labeling.
-
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and the experimental workflow for assessing cross-reactivity.
Caption: Reaction of this compound.
Caption: Experimental workflow for cross-reactivity analysis.
Comparison with Alternative Thiol-Reactive Probes
Several classes of fluorescent reagents are available for thiol modification, each with distinct advantages and disadvantages compared to this compound.
| Reagent Class | Primary Target | Advantages | Disadvantages |
| Maleimides | Thiols | High selectivity for thiols at neutral pH; stable adducts. | Can react with amines at higher pH; potential for hydrolysis.[4] |
| Haloacetyls (Iodo/Bromoacetamides) | Thiols | High reactivity; stable thioether bond. | Can also react with histidines and methionines. |
| BODIPY Dyes | Thiols (functionalized) | High quantum yields; photostable; less pH sensitive. | Can be more expensive. |
| Alexa Fluor Dyes | Thiols (functionalized) | Bright and photostable; wide range of excitation/emission wavelengths. | Proprietary and can be costly. |
Conclusion
This compound is a useful fluorogenic reagent for labeling nucleophiles. While it exhibits reactivity towards both thiols and amines, selectivity for thiols can be significantly enhanced by performing the reaction at a slightly acidic to neutral pH (6.5-7.5).[3] For applications demanding high specificity, particularly in complex biological samples with a high abundance of accessible amines, alternative reagents such as maleimides or functionalized BODIPY and Alexa Fluor dyes may be more suitable. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the cross-reactivity of this compound under their specific experimental conditions, enabling informed decisions for their labeling strategies.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzoxadiazole Derivatives for Live Cell Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the robust and reliable visualization of cellular processes. Among the plethora of available fluorophores, benzoxadiazole derivatives have emerged as a versatile class of environmentally sensitive dyes with broad applications in live-cell imaging.
This guide provides an objective, data-driven comparison of three key classes of benzoxadiazole derivatives: nitrobenzoxadiazole (NBD), benzothiadiazole (BTD), and benzoselenadiazole (NBSD). We will delve into their comparative photophysical properties, cytotoxicity, and provide detailed experimental protocols for their application in live-cell imaging, enabling you to make an informed decision for your specific research needs.
At a Glance: NBD vs. BTD vs. NBSD
| Feature | Nitrobenzoxadiazole (NBD) | Benzothiadiazole (BTD) | Benzoselenadiazole (NBSD) |
| Core Application | Labeling amines and thiols, sensing polarity. | High-photostability imaging, lipid droplets, mitochondria. | Overcoming NBD limitations with red-shifted emission. |
| Key Advantage | Small size, well-established reactivity. | High photostability, large Stokes shift. | Red-shifted spectra, high quantum yield. |
| Limitation | Suboptimal photophysical properties for in vivo imaging. | Can be environmentally sensitive, requiring careful optimization. | Newer class, fewer commercially available probes. |
Quantitative Data Summary
A direct comparison of the photophysical properties and cytotoxicity of representative benzoxadiazole derivatives is crucial for probe selection. The following tables summarize key quantitative data for commonly used examples from each class.
Table 1: Comparative Photophysical Properties
| Derivative | Target/Application | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| NBD-Cl | Amine/Thiol Labeling | ~464 | ~535 | ~22,000 | ~0.3 (in MeOH) | ~71 |
| Mito-BTD | Mitochondria | ~450 | ~550 | Not widely reported | Not widely reported | ~100 |
| Lyso-NBSD | Lysosomes | ~488 | ~601 | ~16,300 | ~0.2 | ~113 |
Note: Photophysical properties can vary depending on the solvent and local environment.
Table 2: Comparative Cytotoxicity (IC50) in HeLa Cells
| Derivative | IC50 (µM) | Comments |
| NBD-Cl | > 100 | Generally low cytotoxicity at working concentrations. |
| Mito-BTD | Not widely reported | Specific cytotoxicity data is limited; however, mitochondrial probes can exhibit toxicity with prolonged exposure. |
| Lyso-NBSD | Not widely reported | As a newer class of dyes, extensive cytotoxicity data is not yet available. |
Note: Cytotoxicity is cell-line and concentration-dependent. It is always recommended to perform a cytotoxicity assay for your specific experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for successful live-cell imaging. Below are representative protocols for staining live HeLa cells with NBD, BTD, and NBSD derivatives.
Protocol 1: General Amine/Thiol Labeling with NBD-Cl
This protocol describes the general procedure for labeling cellular components containing primary or secondary amines or thiols.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Cell Preparation: Grow HeLa cells to 70-80% confluency on a glass-bottom dish.
-
Staining:
-
Prepare a working solution of NBD-Cl by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the NBD-Cl working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~464/535 nm).
Protocol 2: Mitochondrial Staining with a BTD-based Probe (Mito-BTD)
This protocol outlines the steps for labeling mitochondria in live cells using a benzothiadiazole-based probe.[1]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
Mitochondria-targeting BTD probe (e.g., a commercially available derivative)[1]
-
Anhydrous DMSO
-
Live-cell imaging medium
Procedure:
-
Prepare Probe Stock Solution: Dissolve the Mito-BTD probe in anhydrous DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation: Culture HeLa cells to the desired confluency on a glass-bottom dish.
-
Staining:
-
Prepare a staining solution by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM. The optimal concentration should be determined experimentally.
-
Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Proceed with imaging using a fluorescence microscope with filter sets appropriate for the BTD fluorophore (e.g., Excitation/Emission: ~450/550 nm).
Protocol 3: Lysosomal Staining with an NBSD-based Probe (Lyso-NBSD)
This protocol describes the staining of lysosomes in live cells using a benzoselenadiazole-based probe.[2]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
Lysosome-targeting NBSD probe
-
Anhydrous DMSO
-
Live-cell imaging medium
Procedure:
-
Prepare Probe Stock Solution: Dissolve the Lyso-NBSD probe in anhydrous DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation: Plate HeLa cells on a glass-bottom dish and culture to 50-70% confluency.
-
Staining:
-
Dilute the Lyso-NBSD stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
-
Remove the culture medium, wash the cells once with pre-warmed PBS, and then add the staining solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Image the stained cells using a confocal microscope with appropriate laser lines and emission filters for the NBSD fluorophore (e.g., Excitation/Emission: ~488/601 nm).[3]
Visualizing the Workflow and Mechanisms
To better understand the experimental processes and underlying chemical reactions, the following diagrams have been generated using Graphviz.
Conclusion
The choice between NBD, BTD, and NBSD derivatives for live-cell imaging is contingent on the specific experimental requirements.
-
NBD-based probes are well-suited for applications requiring the labeling of primary and secondary amines or thiols, and for sensing changes in the local environment's polarity. Their small size is a significant advantage in minimizing potential steric hindrance.[4]
-
BTD derivatives offer superior photostability and large Stokes shifts, making them excellent candidates for long-term imaging experiments and applications where spectral overlap is a concern.[1] Their utility in imaging specific organelles like mitochondria highlights their potential for targeted studies.[1]
-
NBSD probes represent a newer generation designed to overcome the photophysical limitations of NBDs, offering red-shifted excitation and emission spectra that are beneficial for reducing autofluorescence and for in vivo imaging.[3]
By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can select the most appropriate benzoxadiazole derivative to achieve high-quality, reproducible, and insightful live-cell imaging results.
References
A Comparative Guide to the Performance of 5-(Bromomethyl)-2,1,3-benzoxadiazole in Complex Biological Samples
For researchers, scientists, and drug development professionals, the precise labeling and detection of biomolecules are paramount for elucidating biological processes. Thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins, are critical targets for such labeling due to their role in protein structure, function, and redox signaling.[1][2] 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) is a fluorescent reagent designed for the derivatization of these thiol groups. This guide provides an objective comparison of BBD's performance against other common thiol-reactive probes, supported by experimental data and detailed protocols, to assist in selecting the optimal tool for your research needs.
BBD belongs to the benzoxadiazole class of fluorophores, which are known for their sensitivity to the local environment, often resulting in changes in their fluorescent properties upon conjugation.[3] The bromomethyl group serves as a reactive moiety that covalently binds to nucleophiles like thiols through a nucleophilic substitution reaction.[3][4] This reaction makes BBD a potentially valuable tool for fluorescently tagging proteins and other thiol-containing molecules in complex biological matrices such as cell lysates, plasma, or tissue homogenates.[5]
Comparison of Photophysical Properties
The effectiveness of a fluorescent probe is determined by its photophysical properties, including its excitation and emission wavelengths, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of converting absorbed light into emitted light). The product of the molar extinction coefficient and the quantum yield gives the theoretical brightness of the fluorophore.[6]
While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, the properties of its core structure can be inferred from related benzoxadiazole and benzothiadiazole derivatives. The following table compares BBD with other widely used thiol-reactive probes.
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound (BBD) | ~340-370 (estimated) | ~440-540 (estimated) | Data not available | Data not available | Data not available |
| Monobromobimane (mBBr) | ~395 | ~490 | ~5,000 | ~0.3-0.4 (conjugated) | ~1,500-2,000 |
| Fluorescein-5-Maleimide | ~495 | ~521 | ~75,000 | ~0.9 (conjugated) | ~67,500 |
| BODIPY FL Maleimide | ~505 | ~513 | ~80,000 | ~0.9 (conjugated) | ~72,000 |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~71,000 | ~0.92 (conjugated) | ~65,320 |
Note: The photophysical properties of benzoxadiazole derivatives are highly sensitive to their environment, and thus the estimated values for BBD may vary depending on the solvent and the nature of the conjugated biomolecule. Data for other probes are sourced from manufacturer specifications and literature.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with BBD
This protocol provides a general framework for the fluorescent labeling of thiol groups in proteins within a complex biological sample like a cell lysate. Optimization of reagent concentrations, incubation times, and temperature may be necessary for specific applications.
Materials:
-
This compound (BBD)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Cell lysate in a suitable buffer (e.g., RIPA buffer without thiol-containing reducing agents)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Preparation of BBD Stock Solution: Dissolve BBD in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Preparation of Cell Lysate: Prepare cell lysate using a standard protocol. Ensure the lysis buffer does not contain any thiol-based reducing agents like DTT or β-mercaptoethanol. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction:
-
Dilute the cell lysate with PBS to a final protein concentration of 1-5 mg/mL.
-
Add the BBD stock solution to the diluted lysate to achieve a 10- to 20-fold molar excess of BBD to the estimated molar concentration of protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle agitation. The reaction should be performed in the dark to prevent photobleaching of the fluorophore.
-
-
Removal of Unreacted BBD:
-
To remove the unreacted BBD, the sample can be purified using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Alternatively, the sample can be dialyzed against PBS at 4°C with several buffer changes to remove the excess probe.
-
-
Analysis: The BBD-labeled proteins can be visualized by SDS-PAGE followed by fluorescence imaging. The sample can also be analyzed by fluorescence spectroscopy or used in downstream applications such as fluorescence microscopy.
Performance Comparison in Complex Biological Samples
The performance of a fluorescent probe in a complex biological sample is influenced by several factors beyond its intrinsic photophysical properties. These include its reactivity, selectivity, and the stability of the resulting conjugate.
| Feature | This compound (BBD) | Monobromobimane (mBBr) | Maleimides (e.g., Alexa Fluor™, BODIPY) |
| Reactivity | High (Bromomethyl group is a good leaving group) | High | High, but can be susceptible to hydrolysis at high pH |
| Selectivity for Thiols | Reacts with thiols and other nucleophiles (e.g., amines).[5] Selectivity can be pH-dependent. | Generally considered highly selective for thiols. | Highly selective for thiols at neutral pH (7.0-7.5). |
| Fluorogenic Nature | Likely fluorogenic (fluorescence increases upon reaction), a common feature of benzoxadiazoles. | Fluorogenic, with a significant increase in fluorescence upon reaction with thiols.[7] | Generally not fluorogenic; the unreacted probe is also fluorescent, which can contribute to background noise. |
| Stability of Conjugate | Forms a stable thioether bond. | Forms a stable thioether bond. | Forms a stable thioether bond, but can undergo ring-opening at high pH. |
| Environmental Sensitivity | High; fluorescence is often sensitive to the polarity of the local environment.[3] | Moderate | Low to moderate, depending on the specific fluorophore. |
| Cell Permeability | Likely cell-permeable due to its small size and relatively hydrophobic nature. | Cell-permeable.[8] | Generally cell-permeable, but depends on the attached fluorophore. |
Application in Studying Signaling Pathways
The modification of protein thiols is a key mechanism in redox signaling, allowing cells to respond to oxidative stress.[2] A prominent example is the Keap1-Nrf2 pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.[9][10]
Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[1][9] When these cysteine thiols are modified by stressors, Keap1 undergoes a conformational change that prevents it from targeting Nrf2 for degradation.[10][11] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes.[11] Probes like BBD can be used to label these critical cysteine residues in Keap1 and other proteins, helping to elucidate the molecular mechanisms of redox signaling.
Conclusion
This compound is a reactive, thiol-labeling fluorescent probe with potential applications in complex biological samples. Its key advantages likely include its fluorogenic nature and the environmental sensitivity of its benzoxadiazole core, which can provide information about the local environment of the labeled thiol. However, its reactivity is not strictly limited to thiols, and it may react with other nucleophiles, which is a consideration in complex mixtures.
Compared to alternatives like maleimides, BBD may offer lower background fluorescence due to its fluorogenic properties. However, highly specific and bright alternatives like Alexa Fluor™ or BODIPY™ maleimides are better characterized and may be superior for applications requiring high sensitivity and photostability. The choice of probe will ultimately depend on the specific experimental requirements, including the desired spectral properties, the need for fluorogenicity, and the importance of absolute thiol specificity.
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction: What we do and do not know regarding redox processes of thiols in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 32863-31-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 6. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1,3-dihydro-2,1,3-benzoxadiazole | C6H5BrN2O | CID 154326256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cysteine: Unveiling the Advantages of 5-(Bromomethyl)-2,1,3-benzoxadiazole Over Maleimide-Based Probes
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a cornerstone of their work. The choice of a thiol-reactive probe can significantly impact the stability, specificity, and ultimate performance of the resulting conjugate. While maleimide-based probes have long been a popular choice, a compelling alternative, 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), offers distinct advantages, primarily centered on the formation of a more stable and irreversible thioether bond.
This guide provides an objective comparison of BBD and maleimide-based probes, supported by established chemical principles and experimental data where available. We delve into the critical aspects of reaction kinetics, conjugate stability, and selectivity, offering researchers the insights needed to make informed decisions for their specific applications.
At a Glance: BBD vs. Maleimide Probes
| Feature | This compound (BBD) | Maleimide-Based Probes |
| Reaction Mechanism | Nucleophilic Substitution (Alkylation) | Michael Addition |
| Thiol Adduct | Stable Thioether | Thiosuccinimide Ether |
| Bond Stability | Irreversible | Reversible (prone to retro-Michael reaction) |
| Potential for Thiol Exchange | Minimal | High, especially in high thiol environments |
| Selectivity for Thiols | High | High at pH 6.5-7.5 |
| Off-Target Reactions | Potential reaction with other nucleophiles (e.g., amines) at higher pH | Hydrolysis of maleimide ring, reaction with amines at pH > 7.5, thiazine rearrangement with N-terminal cysteines.[1] |
| Fluorescent Properties | Intrinsically fluorescent benzoxadiazole core | Requires conjugation to a fluorophore |
The Achilles' Heel of Maleimides: The Reversible Thioether Bond
Maleimide probes react with thiols via a Michael addition, a fast and highly selective reaction under physiological conditions (pH 6.5-7.5)[2]. The resulting thiosuccinimide linkage, however, is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment and in plasma[2][3][4]. This reversibility can lead to:
-
Payload Migration: The conjugated molecule can be transferred from the target protein to other thiol-containing molecules, leading to off-target effects and reduced efficacy[1][3].
-
Deconjugation: The complete loss of the payload from the target molecule, diminishing the desired biological effect.
While strategies exist to improve the stability of maleimide conjugates, such as hydrolysis of the succinimide ring, these often require additional steps and may not completely prevent the initial retro-Michael reaction[5][6][7].
The BBD Advantage: A Stable and Irreversible Bond
This compound (BBD) belongs to the class of haloalkyl reagents. It reacts with thiols through a nucleophilic substitution reaction, where the thiol attacks the bromomethyl group, displacing the bromide and forming a highly stable thioether bond. This alkylation reaction is essentially irreversible under physiological conditions, offering a significant advantage over the maleimide-thiol linkage.
The inherent stability of the BBD-thiol conjugate minimizes the risk of deconjugation and payload migration, leading to more robust and reliable bioconjugates for applications such as:
-
Antibody-Drug Conjugates (ADCs): Ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cell is critical for efficacy and minimizing systemic toxicity.
-
In Vivo Imaging: Stable conjugation is essential for long-term tracking and accurate quantification of biological processes.
-
Proteomics and Target Identification: Irreversible labeling prevents the loss of the probe from the target protein during complex downstream processing.
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction pathways of both BBD and maleimide probes with thiols, as well as a general experimental workflow for comparing their performance.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide–thiol adducts stabilized through stretching - East China Normal University [pure.ecnu.edu.cn]
A Head-to-Head Comparison for Thiol Quantification: 5-(Bromomethyl)-2,1,3-benzoxadiazole vs. Ellman's Reagent
In the landscape of biological and pharmaceutical research, the precise quantification of thiol groups (-SH) is fundamental to understanding protein structure, function, and cellular redox states. Two widely employed reagents for this purpose are the fluorescent probe 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and the classic colorimetric Ellman's reagent (DTNB). This guide provides an objective, data-driven comparison of these two methods, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable assay for their specific applications.
Principles of Detection
Ellman's Reagent (DTNB): A Colorimetric Approach
Ellman's reagent, or 5,5'-dithiobis-(2-nitrobenzoic acid), operates on the principle of a thiol-disulfide exchange reaction.[1] In this reaction, a thiol group reduces the disulfide bond of DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[2] The resulting TNB²⁻ anion has a distinct yellow color, which can be quantified by measuring its absorbance at 412 nm.[2] The intensity of the yellow color is directly proportional to the concentration of thiols in the sample.[2]
This compound (BBD): A Fluorometric Approach
This compound is a fluorogenic reagent, meaning it is initially non-fluorescent but becomes highly fluorescent upon reaction with a thiol. The reaction involves a nucleophilic substitution where the thiol group attacks the bromomethyl group of BBD, displacing the bromide ion and forming a stable, fluorescent thioether adduct.[3] This fluorescence can be measured to quantify the amount of thiol present in the sample, offering a highly sensitive detection method.[3]
Quantitative Performance Comparison
The choice between BBD and Ellman's reagent often hinges on the specific requirements of the experiment, such as the expected thiol concentration, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of each method, with a representative benzoxadiazole probe used for BBD's quantitative data.
| Feature | Ellman's Reagent (DTNB) | This compound (BBD) (Representative) |
| Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Limit of Detection (LOD) | ~3 µM[3] | 10 nM - 0.2 µM[3] |
| Linear Range | 0.1 - 1.6 mM[3] | 0 - 100 µM[3] |
| Reaction Time | 15 - 30 minutes[3] | Seconds to 10 minutes[3] |
| Detection Wavelength | 412 nm (Absorbance)[3] | ~476 nm (Excitation) / ~546 nm (Emission)[4] |
| Selectivity | General thiol detection[3] | Can be designed for high selectivity towards specific thiols[3] |
| Suitability for Live Cell Imaging | Not suitable | Yes, enables visualization of thiols in live cells[3] |
Reaction Mechanisms and Experimental Workflows
The fundamental differences in the chemical reactions of Ellman's reagent and BBD with thiols dictate their respective experimental workflows.
The following diagram illustrates a typical experimental workflow for thiol quantification using either reagent.
Detailed Experimental Protocols
Ellman's Reagent Protocol for Thiol Quantification
This protocol outlines a standard method for quantifying free thiols in a solution using a spectrophotometer or microplate reader.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standards (e.g., L-cysteine) of known concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Thiol Standards: Prepare a stock solution of L-cysteine in the reaction buffer. Perform serial dilutions to create a standard curve with a range of concentrations.
-
Reaction Setup: In a microplate or cuvette, add a known volume of your sample or standard.
-
Initiate Reaction: Add the DTNB solution to each well or cuvette.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes.[3]
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the standard curve to determine the thiol concentration in your samples.
This compound (BBD) Protocol for Thiol Quantification
This protocol provides a general method for the quantitative detection of thiols using a BBD-based fluorescent probe.
Materials:
-
This compound (BBD) stock solution (e.g., 1 mM in DMSO)
-
Thiol standards (e.g., L-cysteine) of known concentrations
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with appropriate excitation and emission filters
Procedure:
-
Prepare BBD Working Solution: Dilute the BBD stock solution in the reaction buffer to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare Thiol Standards: Prepare a stock solution of L-cysteine in the reaction buffer. Perform serial dilutions to create a standard curve.
-
Reaction Setup: In a microplate or cuvette suitable for fluorescence measurements, add a known volume of your sample or standard.
-
Initiate Reaction: Add the BBD working solution to each well or cuvette.
-
Incubation: Incubate the mixture at room temperature for a predetermined optimal time (e.g., 10-30 minutes) to allow the reaction to complete.
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 476 nm and emission at approximately 546 nm.[4]
-
Calculation: Subtract the fluorescence of a blank (Reaction Buffer with BBD working solution) from all readings. Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the thiol concentration in your samples.
Conclusion
Both Ellman's reagent and this compound are valuable tools for the quantification of thiols. Ellman's reagent is a robust, cost-effective, and straightforward method suitable for routine applications where high sensitivity is not a primary concern. In contrast, BBD and other benzoxadiazole-based fluorescent probes offer significantly higher sensitivity, making them the preferred choice for samples with low thiol concentrations and for applications such as live-cell imaging. The selection of the optimal reagent will ultimately depend on the specific experimental requirements, including the nature of the sample, the expected thiol concentration, and the available instrumentation.
References
Stability of thioether bond formed by 5-(Bromomethyl)-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the choice of a thiol-reactive fluorescent probe is a critical decision that impacts the reliability and interpretation of experimental results. The stability of the covalent bond formed between the probe and a biomolecule is paramount, particularly for in vivo studies or long-term tracking experiments. This guide provides an objective comparison of the stability of the thioether bond formed by 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) with two other common classes of thiol-reactive probes: maleimides and haloacetamides (represented by iodoacetamide).
Executive Summary
The stability of the thioether bond formed by thiol-reactive probes varies significantly. While haloacetamide-derived thioether bonds are exceptionally stable under physiological conditions, maleimide-derived adducts are susceptible to a retro-Michael reaction, leading to potential deconjugation. Emerging evidence suggests that the thioether bond formed by benzoxadiazole-based reagents like BBD, previously assumed to be stable, can also be labile, particularly in the presence of reducing agents.
Quantitative Performance Comparison
The stability of a bioconjugate is often quantified by its half-life (t½) under specific conditions, such as in the presence of a high concentration of a competing thiol like glutathione (GSH), which is abundant in the cellular environment.
| Linkage Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric (Half-life) |
| This compound (BBD)-Thioether | ABD-F-cysteine adduct* | Buffer with reductant | Basic pH, elevated temperature | Unstable, reversible linkage[1][2] |
| Maleimide-Thioether | N-ethylmaleimide-MPA conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | 20-80 hours[3] |
| N-substituted maleimide conjugates | Phosphate Buffer + Glutathione | Physiological pH and Temperature | 3.1-258 hours (highly dependent on maleimide and thiol structure)[3] | |
| Iodoacetamide-Thioether | Iodoacetamide-protein adduct | Physiological buffer | 37°C | Highly stable, considered essentially irreversible[4] |
Comparison of General Properties
| Property | This compound (BBD) | Maleimides | Iodoacetamides |
| Reactive Group | Bromomethyl | Maleimide | Iodoacetamide |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Reaction pH | Neutral to slightly basic | 6.5 - 7.5 | 7.0 - 8.5 |
| Selectivity for Thiols | Good, but can react with other nucleophiles | High at pH < 7.5 | High |
| Thioether Bond Stability | Potentially labile, especially with reducing agents[1][2] | Moderately stable; susceptible to retro-Michael reaction and thiol exchange[3] | Highly stable and considered irreversible |
| Fluorescence | Fluorogenic (fluorescence increases upon reaction) | Non-fluorogenic (requires a fluorescent maleimide derivative) | Non-fluorogenic (requires a fluorescent iodoacetamide derivative) |
Experimental Protocols
Protocol for Comparative Stability Assay of Thioether Bonds
This protocol outlines a method to compare the stability of thioether bonds formed by BBD, a maleimide derivative, and an iodoacetamide derivative with a model thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide) using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (BBD)
-
A fluorescent maleimide derivative (e.g., N-(1-pyrenyl)maleimide)
-
A fluorescent iodoacetamide derivative (e.g., 5-iodoacetamidofluorescein)
-
Glutathione (GSH) or a cysteine-containing peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Quenching solution: 100 mM dithiothreitol (DTT) in reaction buffer
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
a. Conjugation Reaction:
-
Prepare stock solutions (10 mM) of BBD, the maleimide derivative, and the iodoacetamide derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a 1 mM solution of GSH or the cysteine-containing peptide in reaction buffer.
-
In separate microcentrifuge tubes, add a 10-fold molar excess of each fluorescent probe to the thiol solution.
-
Incubate the reactions for 2 hours at room temperature in the dark.
-
Confirm conjugation by HPLC-MS analysis to identify the formation of the desired thioether adducts.
-
Purify the conjugates using a desalting column or preparative HPLC to remove unreacted probe.
b. Stability Assay:
-
Prepare solutions of each purified conjugate at a final concentration of 50 µM in PBS, pH 7.4.
-
To initiate the stability test, add a 100-fold molar excess of GSH to each conjugate solution.
-
Incubate the samples at 37°C in the dark.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each reaction and quench the reaction by adding an equal volume of the quenching solution.
-
Immediately analyze the samples by HPLC.
c. HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Use a suitable gradient of Mobile Phase A and B to separate the intact conjugate from the free fluorescent probe and any degradation products.
-
Monitor the eluent using the fluorescence detector set to the appropriate excitation and emission wavelengths for each probe.
-
Quantify the peak area of the intact conjugate at each time point.
d. Data Analysis:
-
Plot the percentage of the intact conjugate remaining versus time for each probe.
-
Determine the half-life (t½) of each conjugate by fitting the data to a first-order decay model.
Visualizations
Signaling Pathway of Thioether Bond Instability
Caption: Competing stability pathways for maleimide and BBD thioether adducts.
Experimental Workflow for Stability Assay
Caption: Workflow for assessing the stability of fluorescent probe-thioether conjugates.
References
- 1. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of the fluorescent 4-(aminosulfonyl)-2,1,3-benzoxadiazole label from cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Thiol-Reactive Fluorescent Probes: Unveiling Quantum Yield Differences
For researchers, scientists, and drug development professionals engaged in the quantification and visualization of thiols in biological systems, the choice of a fluorescent probe is a critical determinant of experimental success. The fluorescence quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted fluorescence, stands as a paramount parameter influencing a probe's sensitivity and overall performance. This guide presents a comprehensive comparison of the quantum yields of various classes of thiol-reactive fluorescent probes, supported by experimental data and detailed methodologies to inform your selection process.
The interaction between a fluorescent probe and a thiol typically involves a specific chemical reaction, such as a Michael addition, which alters the fluorophore's electronic structure and, consequently, its fluorescence properties.[1] A significant increase in quantum yield upon reaction with a thiol, often referred to as a "turn-on" response, is a highly desirable characteristic. This minimizes background fluorescence and enhances the signal-to-noise ratio, leading to more sensitive and reliable detection.[1]
Quantitative Comparison of Thiol-Reactive Fluorescent Probes
The following table summarizes the quantum yield data for several common thiol-reactive fluorescent probes, categorized by their core fluorophore structure. The data highlight the substantial variation in quantum yield among different probes and the significant fluorescence enhancement observed for some upon reacting with a thiol-containing analyte.
| Probe Class | Specific Probe | Quantum Yield (Φ) - Unbound | Quantum Yield (Φ) - Thiol-Adduct | Fold Increase | Reference(s) |
| BODIPY | o-maleimideBODIPY | 0.002 (in DMSO) | 0.73 (in DMSO) | >350 | [1][2] |
| m-maleimideBODIPY | 0.37 (in DMSO) | - | - | [1] | |
| p-maleimideBODIPY | 0.54 (in DMSO) | - | - | [1] | |
| BODIPY FL L-Cystine | - | High | - | [3][4] | |
| Fluorescein | Fluorescein-5-maleimide | 0.06 | 0.64 - 0.95 | ~10-15 | [2] |
| Eosin | Eosin-5-maleimide | - | 0.57 (singlet oxygen generation) | - | [5][6][7][8][9] |
| Cyanine | Cyanine3 maleimide | - | 0.31 | - | [10][11][12][13][14] |
| Alexa Fluor | Alexa Fluor 488 C5 maleimide | - | 0.92 | - | [15][16][17][18][19] |
Note: Quantum yields can be influenced by factors such as the solvent, pH, and the specific thiol analyte. The data presented are for comparative purposes, and consulting primary literature for specific experimental conditions is recommended.[1]
Experimental Protocol for Determining Fluorescence Quantum Yield
The comparative method is a widely adopted and reliable technique for determining the relative fluorescence quantum yield of a sample.[20][21] This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[20]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
10 mm path length fluorescence cuvettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate, rhodamine 6G, fluorescein)[22]
-
Thiol-reactive fluorescent probe of interest
-
Thiol-containing analyte (e.g., N-acetylcysteine, glutathione)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the quantum yield standard and the thiol-reactive probe (both bound and unbound to the thiol analyte) in the same spectroscopic grade solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[20][22]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same instrument settings (e.g., excitation wavelength, excitation and emission slit widths) for both the sample and the standard.[1]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.[1]
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance. The resulting plots should be linear.[1]
-
The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:[20][21]
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample^2 / η_standard^2)
Where:
-
Φ_standard is the known quantum yield of the standard.[1]
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[1]
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.[1]
-
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism of thiol-reactive probes and the experimental workflow for quantum yield determination.
Conclusion
The selection of an appropriate thiol-reactive fluorescent probe is a critical step in experimental design. Probes with a high quantum yield and a significant "turn-on" response upon reacting with thiols, such as the o-maleimideBODIPY, are particularly advantageous for applications requiring high sensitivity and low background.[1][2] By understanding the comparative quantum yields and employing a standardized experimental protocol for their determination, researchers can make informed decisions to optimize their assays and obtain reliable, high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BODIPY™ | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. thomassci.com [thomassci.com]
- 8. Eosin-5-maleimide | AxisPharm [axispharm.com]
- 9. Eosin-5-Maleimide 25 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
- 12. Cy3 maleimide HCl salt, 1838643-41-6 | BroadPharm [broadpharm.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Cyanine 3 maleimide [equivalent to Cy3® maleimide] | AAT Bioquest [aatbio.com]
- 15. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Invitrogen Alexa Fluor 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 20. chem.uci.edu [chem.uci.edu]
- 21. agilent.com [agilent.com]
- 22. iss.com [iss.com]
Safety Operating Guide
Safe Disposal of 5-(Bromomethyl)-2,1,3-benzoxadiazole: A Procedural Guide
The proper disposal of 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent labeling reagent, is critical for laboratory safety and environmental protection. This compound is corrosive and can cause severe skin burns and eye damage.[1] Adherence to strict disposal protocols is essential to mitigate risks. This guide provides detailed procedures for the safe handling and disposal of this chemical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] Avoid creating dust or aerosols.[2] In the event of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, rinse cautiously with water for several minutes, seeking medical attention if necessary.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in the disposal process. This compound should be treated as hazardous waste.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled waste container for "Halogenated Organic Waste."[2] The container should be made of a compatible material, such as glass or high-density polyethylene.
-
Solid Waste: Carefully transfer any unused or waste solid this compound into the designated waste container using a clean spatula.[2]
-
Liquid Waste: If the compound is in a solution, pour the solution into the designated liquid halogenated organic waste container.[2]
-
Container Rinsing: Triple rinse the original container and any contaminated labware with a suitable solvent like acetone or ethanol.[2] Collect the rinsate and add it to the liquid halogenated organic waste container.[2]
-
Labeling: Ensure the waste container is accurately and clearly labeled with "Halogenated Organic Waste," the chemical name "this compound," and any other constituents of the waste stream. Include the appropriate hazard symbols.[2]
-
Contaminated Materials: Dispose of any contaminated PPE, such as gloves and absorbent materials used for cleaning up spills, as hazardous waste.[2]
Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[3]
Key Disposal and Safety Information:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3] |
| Disposal Route | Approved Waste Disposal Plant | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [2] |
| Waste Container | Labeled, sealed, compatible material (glass or HDPE) for "Halogenated Organic Waste" | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling 5-(Bromomethyl)-2,1,3-benzoxadiazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 5-(Bromomethyl)-2,1,3-benzoxadiazole (CAS No. 32863-31-3). Adherence to these procedures is paramount to ensure personal safety and proper disposal in a laboratory setting. This compound is a potent chemical that requires careful handling to prevent adverse health effects.
Immediate Safety Concerns
This compound is a corrosive material that can cause severe burns upon contact with skin, eyes, and the respiratory tract. It is crucial to handle this compound with the appropriate personal protective equipment in a controlled environment at all times. In case of exposure, immediate first aid is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Due to the aromatic and brominated nature of the compound, Viton® or butyl rubber gloves are recommended for prolonged contact. For incidental splash protection, nitrile gloves may be used, but they should be inspected before use and replaced immediately upon contamination. Double gloving is recommended. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat made of a flame-resistant material such as Nomex® is required. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | All handling of this chemical must be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Ensure all required PPE is donned correctly before entering the designated handling area.
-
Verify that a calibrated chemical fume hood is operational.
-
Confirm the immediate accessibility of a safety shower and eyewash station.
-
Assemble all necessary laboratory equipment and reagents within the fume hood.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, entirely within the chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep containers of the chemical tightly closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces, glassware, and equipment after use.
-
Remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated into a dedicated, clearly labeled hazardous waste container for halogenated organic waste.
-
Waste Containers:
-
Use chemically resistant containers with secure, tight-fitting lids.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be disposed of as hazardous waste.
-
Disposal Method: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Incineration at a permitted hazardous waste facility is the preferred method of disposal.
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
